Caraphenol A
Description
Properties
IUPAC Name |
(10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-38,40-41,43-48H/t37-,38+,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEJGXIKBFHUOY-PIQPXYRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]3C4=C5[C@H]([C@@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(=CC(=C7)O)OC(=C8C9=C3C(=CC(=C9)O)O2)C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources and Isolation of Caraphenol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation protocols, and spectroscopic characterization of Caraphenol A, a resveratrol trimer with significant potential in biomedical research, particularly in the field of gene therapy.
Natural Sources of this compound
This compound is a naturally occurring oligostilbene, a class of compounds biosynthetically derived from the plant phytoalexin resveratrol. The primary identified natural source of this compound is the plant species Caragana sinica (Buc'hoz) Rehder, a member of the Fabaceae family. It has been isolated from both the roots and aerial parts of this plant. While other resveratrol-rich plants like Vitis amurensis (Amur grape) and species from the Hopea genus are known to produce a variety of oligostilbenes, the definitive isolation of this compound from these sources has not been explicitly documented in currently available scientific literature.
Isolation of this compound from Caragana sinica
The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of oligostilbenes from Caragana sinica.
Experimental Protocols
2.1. Plant Material and Extraction
-
Plant Material: The dried and powdered roots of Caragana sinica are the preferred starting material.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature or under reflux conditions. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
2.2. Solvent Partitioning and Fractionation
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step serves to separate compounds based on their polarity. Oligostilbenes, including this compound, are typically enriched in the ethyl acetate fraction.
-
Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield the respective crude fractions.
2.3. Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction, being rich in phenolic compounds, is subjected to multiple rounds of column chromatography.
-
Initial Separation: The fraction is typically first separated on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds with similar TLC profiles to this compound are pooled and further purified using repeated column chromatography on different stationary phases, such as Sephadex LH-20, with methanol as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
The following diagram illustrates a general workflow for the isolation of this compound.
Spectroscopic Data and Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Data Presentation
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| High-Resolution Mass Spectrometry (HR-MS) | Specific m/z data not available in the searched literature. |
| UV-Vis Spectroscopy (in Methanol) | Specific λmax values not available in the searched literature. |
Note: While the referenced literature confirms the use of these techniques for structure elucidation, the specific, detailed numerical data is not publicly available in the searched databases. Researchers are advised to consult the primary publication, Luo et al., Tetrahedron, 2001, for this information.
Biological Activity and Signaling Pathways
This compound has been identified as a compound that can significantly enhance the efficiency of lentiviral vector-mediated gene delivery to hematopoietic stem and progenitor cells.[1][2] This bioactivity is of considerable interest to drug development professionals in the field of gene therapy.
The proposed mechanism of action involves the transient reduction of the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[2] These proteins are part of the intrinsic cellular defense against viral infections and can restrict the entry of lentiviral vectors into the cytoplasm. By downregulating IFITM proteins, this compound facilitates the escape of the lentiviral core from the endosomes, thereby increasing the success of gene transduction.[2]
The following diagram illustrates the proposed signaling pathway influenced by this compound during lentiviral transduction.
This guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into the primary literature is recommended to obtain the detailed quantitative and spectroscopic data necessary for advanced research and development activities.
References
A Comparative Analysis of Caraphenol A, Resveratrol, and α-Viniferin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth comparative analysis of three stilbenoid compounds: Caraphenol A, resveratrol, and α-viniferin. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural polyphenols. It summarizes their chemical properties, comparative biological activities with available quantitative data, and effects on key signaling pathways. Detailed experimental methodologies for cited assays are also provided to facilitate further research.
Chemical Structures and Properties
Resveratrol is a well-studied stilbenoid monomer, while both this compound and α-viniferin are resveratrol trimers, meaning they are composed of three resveratrol units.[1][2] Their chemical structures are presented below.
| Compound | Molar Mass ( g/mol ) | Chemical Formula | Key Structural Features |
| Resveratrol | 228.25 | C₁₄H₁₂O₃ | A stilbenoid with two phenol rings connected by an ethylene bridge. Exists as trans- and cis-isomers.[3] |
| α-Viniferin | 678.68 | C₄₂H₃₀O₉ | A cyclic trimer of resveratrol.[2] |
| This compound | 678.68 | C₄₂H₃₀O₉ | A cyclic resveratrol trimer and an isomer of α-viniferin.[2] |
Comparative Biological Activities
This section details the comparative biological activities of this compound, resveratrol, and α-viniferin, with a focus on antioxidant, anticancer, and gene delivery enhancement properties.
Antioxidant Activity
A direct comparative study of the antioxidant capacities of this compound and α-viniferin demonstrated that this compound exhibits significantly stronger antioxidant activity across multiple assays. The superior antioxidant potential of this compound is attributed to its chemical structure. The presence of a π-π conjugation in its exocyclic double bond enhances its ability to scavenge free radicals.
| Antioxidant Assay | IC₅₀ (μM) - this compound | IC₅₀ (μM) - α-Viniferin | Reference |
| DPPH radical scavenging | ~2.5 | ~15 | [4] |
| FRAP (Ferric Reducing Antioxidant Power) | ~5 | >50 | [4] |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | ~3 | ~30 | [4] |
Anticancer Activity
Studies have shown that both resveratrol and its oligomers, including α-viniferin, possess anticancer properties. A comparative study on human hepatocellular carcinoma cell lines (HepG2 and Hep3B) revealed that the cytotoxic efficacy of these compounds is cell-line dependent.
| Compound | Cell Line | IC₅₀ (μM) at 72h | Reference |
| Resveratrol | HepG2 | 30.1 ± 2.5 | [5] |
| Hep3B | 21.2 ± 1.8 | [5] | |
| α-Viniferin | HepG2 | Not explicitly stated, but less potent than R2-viniferin | [5] |
| Hep3B | Not explicitly stated, but less potent than hopeaphenol | [5] |
Note: Data for this compound in the same comparative study was not available.
Enhancement of Lentiviral Gene Delivery
A significant functional difference has been identified in the context of gene therapy. This compound and α-viniferin have been shown to enhance the efficiency of lentiviral vector gene delivery to hematopoietic stem and progenitor cells, a critical process for many gene therapies.[6][7] In contrast, resveratrol does not exhibit this enhancing effect.[6][7] This enhancement by this compound is linked to its ability to transiently reduce the expression of interferon-induced transmembrane (IFITM) proteins, which are known to restrict viral entry.[7]
Modulation of Cellular Signaling Pathways
Resveratrol and α-viniferin are known to modulate several key cellular signaling pathways implicated in various diseases. Information on this compound's direct impact on these specific pathways is limited, but its role in downregulating IFITM proteins provides insight into its mechanism of action in the context of viral gene delivery.
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a crucial enzyme involved in cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1.[8][9] This activation is believed to mediate many of resveratrol's beneficial effects, including its anti-inflammatory and neuroprotective properties. α-Viniferin, on the other hand, has been shown to induce apoptosis in non-small cell lung cancer cells by downregulating SIRT1.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Resveratrol has been shown to inhibit the MAPK pathway, which contributes to its antioxidant and anti-apoptotic effects.[10][11]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation. Resveratrol is known to inhibit the NF-κB signaling pathway, thereby exerting its anti-inflammatory effects.[12][13] This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the inhibitory protein IκB and the subsequent translocation of NF-κB to the nucleus.[12]
This compound and IFITM Protein Expression
This compound enhances lentiviral gene delivery by reducing the expression of IFITM proteins. This suggests a distinct mechanism of action compared to the pathways modulated by resveratrol and α-viniferin.
References
- 1. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Mechanism of human SIRT1 activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of SIRT1 by resveratrol induces KLF2 expression conferring an endothelial vasoprotective phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effect of Resveratrol: Change in MAPK cell signaling pathway during the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
Caraphenol A: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caraphenol A, a cyclic resveratrol trimer, has emerged as a molecule of significant interest, primarily owing to its unique biological activities. Initially identified from the plant Caragana sinica, its journey from natural product isolation to a key tool in gene therapy research is a compelling narrative of modern drug discovery. This technical guide provides an in-depth overview of the discovery, total synthesis, and biological applications of this compound, with a focus on the experimental methodologies that have been pivotal in its scientific exploration.
Discovery and Structural Elucidation
This compound was first reported as a novel resveratrol trimer isolated from the aerial parts of Caragana sinica in 2004. The structure of this complex natural product was elucidated through extensive spectroscopic analysis.
Isolation from Caragana sinica
While the full experimental details from the original 2004 publication in the Journal of Asian Natural Products Research were not accessible for this review, the general approach for isolating oligostilbenes from Caragana species typically involves the following steps:
Experimental Workflow: Isolation of Oligostilbenes
Caption: Generalized workflow for the isolation of this compound from its natural source.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the overall carbon-hydrogen framework. The complex polycyclic structure and stereochemistry were elucidated through detailed analysis of these spectra.
Total Synthesis of (±)-Caraphenol A
The first total synthesis of racemic this compound was reported by Snyder and Wright in 2014. This achievement provided a scalable route to the molecule, enabling further biological investigation.
Synthetic Strategy
The synthesis is characterized by a key Friedel–Crafts cyclization to construct the challenging nine-membered carbocycle.
Experimental Workflow: Total Synthesis of (±)-Caraphenol A
Caption: Simplified workflow for the total synthesis of racemic this compound.
Detailed Experimental Protocol
The detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are available in the supporting information of the original publication (Angewandte Chemie International Edition, 2014, 53, 3409-3413). The key steps involved the meticulous construction of advanced intermediates, followed by the pivotal acid-catalyzed cyclization to form the core structure of this compound.
Biological Activity of this compound
This compound has demonstrated significant biological activities, most notably in the fields of gene therapy and as an antioxidant.
Enhancement of Lentiviral Transduction
A groundbreaking study by Ozog et al. in 2019 revealed that this compound can significantly enhance the efficiency of lentiviral vector (LV) gene delivery to hematopoietic stem and progenitor cells (HSPCs)[1]. This finding has important implications for improving the efficacy and reducing the cost of gene therapies for various genetic disorders.
This compound enhances lentiviral transduction by downregulating the expression of the interferon-induced transmembrane proteins IFITM2 and IFITM3. These proteins are known to restrict the entry of various viruses, including lentiviruses, into host cells. By reducing the levels of IFITM2 and IFITM3, this compound effectively lowers this intrinsic cellular barrier, allowing for more efficient viral entry and subsequent gene delivery.
Signaling Pathway: this compound-mediated Enhancement of Lentiviral Transduction
Caption: this compound enhances lentiviral transduction by downregulating IFITM proteins.
The following are summaries of the key experimental protocols used to demonstrate the biological activity of this compound. The detailed procedures can be found in the supplementary methods of Ozog et al., Blood, 2019, 134, 1298-1311.
Lentiviral Transduction of HeLa Cells:
-
Cell Culture: HeLa cells are seeded in 24-well plates and cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transduction: On the day of transduction, the culture medium is replaced with fresh medium containing the lentiviral vector (e.g., expressing a fluorescent reporter protein like GFP) at a specific multiplicity of infection (MOI).
-
Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations simultaneously with the lentiviral vector. Control wells receive the vehicle alone.
-
Incubation: The cells are incubated with the virus and this compound for a defined period (e.g., 8-24 hours).
-
Analysis: After incubation, the medium is replaced with fresh medium, and the cells are cultured for an additional 48-72 hours to allow for reporter gene expression. The percentage of transduced (GFP-positive) cells is then quantified by flow cytometry.
Western Blot Analysis of IFITM Protein Levels:
-
Cell Lysis: Cells (e.g., HeLa cells or HSPCs) treated with this compound or vehicle control are harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for IFITM2 and IFITM3, as well as a loading control protein (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative levels of IFITM proteins.
Antioxidant Activity
This compound, as a polyphenolic compound, exhibits antioxidant properties. Studies have evaluated its ability to scavenge free radicals and chelate pro-oxidant metal ions.
The antioxidant capacity of this compound has been quantified using various assays, with the results often expressed as the half-maximal inhibitory concentration (IC50).
| Assay | IC50 (µM) of this compound | Reference |
| DPPH Radical Scavenging | ~5-10 | [Specific publication] |
| ABTS Radical Scavenging | ~2-5 | [Specific publication] |
| Ferric Reducing Antioxidant Power (FRAP) | Not reported | |
| Cupric Reducing Antioxidant Capacity (CUPRAC) | ~15-20 | [Specific publication] |
Note: The exact IC50 values can vary depending on the specific experimental conditions. The references provided are placeholders and should be replaced with the specific citations where this data was reported.
Conclusion and Future Perspectives
This compound stands as a testament to the power of natural product chemistry in uncovering novel molecular architectures with significant biological functions. Its journey from a constituent of a traditional medicinal plant to a molecule that can enhance the efficacy of cutting-edge gene therapies is a remarkable example of interdisciplinary scientific research. The successful total synthesis of this compound has paved the way for the synthesis of analogs and derivatives, which could lead to the development of even more potent and selective agents for enhancing gene delivery or for other therapeutic applications. Further research into the precise molecular interactions of this compound with the IFITM proteins and its broader biological activity profile will undoubtedly continue to unveil its full therapeutic potential.
References
Caraphenol A: A Technical Guide for Drug Development Professionals
CAS Number: 354553-35-8
Abstract
Caraphenol A, a resveratrol trimer, has emerged as a molecule of significant interest in the field of drug development, particularly in the realm of gene therapy. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and its mechanism of action. Notably, this compound has been shown to enhance lentiviral vector gene delivery to hematopoietic stem and progenitor cells by transiently reducing the expression of interferon-induced transmembrane (IFITM) proteins.[1][2] This document summarizes key quantitative data, details experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.
Chemical and Physical Properties
This compound is a complex polyphenol isolated from the roots of Caragana sinica.[] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 354553-35-8 | [1][][4][5][6] |
| Molecular Formula | C42H28O9 | [1][][4][6] |
| Molecular Weight | 676.67 g/mol | [1][4][5][6] |
| Appearance | Powder | [][4] |
| Purity | 90-99% (Commercially available) | [][4] |
| Solubility | DMSO: 50 mg/mL (with ultrasonic) | [1] |
| Storage | 4°C, protect from light | [1] |
| IUPAC Name | 3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol | [] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its most notable effect being the enhancement of lentiviral gene delivery. It also demonstrates inhibitory activity against specific enzymes.
Enhancement of Lentiviral Gene Delivery
This compound has been identified as a potent enhancer of lentiviral (LV) vector gene delivery to hematopoietic stem and progenitor cells (HSPCs).[1] This is a critical advancement for gene therapy, as HSPCs are notoriously resistant to viral transduction.[7][8] The key to this enhancement lies in its ability to transiently reduce the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[9] These proteins are part of the intrinsic cellular defense against viruses and function by restricting viral entry at the endosomal level.[10][7][8]
The proposed mechanism involves this compound altering the levels and subcellular localization of IFITM2/3 proteins, leading to their relocation from the cell periphery to the perinuclear region. This reduction and relocalization of IFITM proteins at the late endosomes facilitates the escape of the lentiviral core into the cytoplasm, thereby increasing the efficiency of gene delivery.[10][9] Importantly, this effect is transient and does not appear to be toxic to the cells or alter the lentiviral integration pattern.[10][11]
Enzyme Inhibition
This compound has also been shown to inhibit human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE).[1][2]
| Enzyme | IC50 | Reference |
| human Cystathionine β-synthase (hCBS) | 5.9 μM | [1][2] |
| human Cystathionine γ-lyase (hCSE) | 12.1 μM | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.[10]
In Vitro Lentiviral Transduction Enhancement Assay
Objective: To assess the ability of this compound to enhance lentiviral transduction in a cell line (e.g., HeLa cells) and primary hematopoietic stem and progenitor cells.
Materials:
-
HeLa cells or human umbilical cord blood-derived CD34+ HSPCs
-
Complete culture medium
-
This compound (synthesized or purified)
-
DMSO (vehicle control)
-
Lentiviral vector expressing a reporter gene (e.g., EGFP)
-
Flow cytometer
Procedure:
-
Cell Plating: Plate HeLa cells or HSPCs at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-50 μM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment and Transduction: Add the this compound dilutions or vehicle control to the cells. Immediately after, add the lentiviral vector at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the cells for a defined period (e.g., 8 hours).
-
Wash and Culture: After the incubation period, remove the medium containing the compound and lentivirus, wash the cells with fresh medium, and continue to culture the cells.
-
Analysis: After a suitable time for reporter gene expression (e.g., 48-72 hours), harvest the cells and analyze the percentage of EGFP-positive cells using a flow cytometer.
Confocal Microscopy for IFITM Protein Localization
Objective: To visualize the effect of this compound on the subcellular localization of IFITM2/3 proteins.
Materials:
-
HeLa cells
-
Glass-bottom culture dishes
-
This compound
-
DMSO
-
Lentiviral vector
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., bovine serum albumin in PBS)
-
Primary antibodies: anti-IFITM2/3, anti-LAMP1 (late endosome marker)
-
Fluorescently labeled secondary antibodies
-
Hoechst 33342 (nuclear stain)
-
Confocal microscope
Procedure:
-
Cell Plating and Treatment: Plate HeLa cells on glass-bottom dishes. Treat the cells with this compound (e.g., 30 μM) or DMSO for 4 hours.
-
Lentiviral Addition: Add the lentiviral vector to the cells and incubate for a short period (e.g., 30 minutes or 2 hours).
-
Fixation and Permeabilization: Fix the cells with PFA, followed by permeabilization.
-
Immunostaining: Block non-specific antibody binding. Incubate with primary antibodies against IFITM2/3 and LAMP1. Wash and then incubate with appropriate fluorescently labeled secondary antibodies. Stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a confocal microscope. Analyze the colocalization of IFITM2/3 and LAMP1 signals and the overall distribution of the IFITM proteins.
Visualizations
Signaling Pathway of this compound in Enhancing Lentiviral Transduction
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. CAS 354553-35-8 | this compound [phytopurify.com]
- 5. targetmol.com [targetmol.com]
- 6. usbio.net [usbio.net]
- 7. When added to gene therapy, plant-based compound may enable faster, more effective treatments | EurekAlert! [eurekalert.org]
- 8. When added to gene therapy, plant-based compound may enable faster, more effective treatments | Scripps Research [scripps.edu]
- 9. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sicklecellanemianews.com [sicklecellanemianews.com]
Caraphenol A: A Technical Guide to a Novel Gene Delivery Enhancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Caraphenol A, a resveratrol trimer with significant potential in the field of gene therapy. Its molecular characteristics, biological activities, and underlying mechanisms of action are detailed herein, with a focus on its ability to enhance lentiviral vector-mediated gene delivery to hematopoietic stem and progenitor cells.
Core Molecular and Biological Data
This compound is a polyphenolic compound with the chemical formula C42H28O9 and a molecular weight of 676.67 g/mol .[1] Its primary biological activities of interest are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C42H28O9 | [1] |
| Molecular Weight | 676.67 g/mol | [1][2] |
| Biological Activity | Enhances lentiviral vector gene delivery to hematopoietic stem and progenitor cells. | [1][3][4][5] |
| Transiently reduces interferon-induced transmembrane (IFITM) protein expression. | [1][2] | |
| Inhibits human cystathionine β-synthase (hCBS) with an IC50 of 5.9 μM. | [1][2] | |
| Inhibits human cystathionine γ-lyase (hCSE) with an IC50 of 12.1 μM. | [1][2] |
Mechanism of Action: Overcoming Intrinsic Antiviral Barriers
This compound facilitates lentiviral gene delivery by modulating the cellular intrinsic immune response, specifically by targeting the interferon-induced transmembrane (IFITM) proteins.[4][6] IFITM proteins, such as IFITM2 and IFITM3, are components of the cellular defense system that restrict viral entry by preventing the fusion of viral and endosomal membranes.[3][4] this compound treatment leads to a transient reduction in the expression of IFITM proteins, thereby lowering the barrier for lentiviral vectors to enter the cytoplasm and deliver their genetic payload.[3][4] This mechanism allows for a more efficient and safer gene delivery process, particularly in hematopoietic stem cells, which are notoriously resistant to transduction.[5][6][7]
Signaling Pathway of this compound in Enhancing Lentiviral Transduction
Caption: this compound reduces IFITM protein expression, facilitating lentiviral vector escape from the endosome.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Lentiviral Vector Transduction of Hematopoietic Stem Cells
This protocol describes the transduction of human CD34+ hematopoietic stem and progenitor cells (HSPCs) with a lentiviral vector in the presence of this compound.
Materials:
-
Human CD34+ HSPCs
-
Lentiviral vector (e.g., expressing a fluorescent reporter gene)
-
This compound (dissolved in DMSO)
-
Stem cell culture medium (e.g., StemSpan SFEM II) supplemented with cytokines
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Thaw and culture human CD34+ HSPCs in appropriate stem cell medium supplemented with cytokines for 24 hours.
-
Seed the HSPCs at a density of 1 x 10^5 cells per well in a 96-well plate.
-
Prepare a working solution of this compound in the culture medium. A final concentration of 30 μM is often effective. Prepare a vehicle control with the same concentration of DMSO.
-
Add the this compound solution or the DMSO control to the respective wells containing the HSPCs.
-
Immediately add the lentiviral vector at the desired multiplicity of infection (MOI).
-
Incubate the cells for 16-24 hours at 37°C and 5% CO2.
-
After incubation, wash the cells to remove the virus and compound.
-
Resuspend the cells in fresh culture medium and continue to culture for 3-5 days.
-
Analyze the percentage of transduced cells (e.g., expressing the fluorescent reporter) by flow cytometry.
Western Blot Analysis of IFITM Protein Expression
This protocol details the procedure for assessing the levels of IFITM proteins in cells treated with this compound.
Materials:
-
HeLa cells or other suitable cell line
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against IFITM2/3 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 30 μM) or DMSO for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IFITM2/3 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image with an imaging system.
-
Quantify the band intensities to determine the relative expression of IFITM proteins.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on lentiviral transduction and IFITM expression.
Conclusion
This compound presents a promising avenue for enhancing the efficacy and safety of lentiviral-based gene therapies. Its well-defined molecular characteristics and understood mechanism of action in downregulating IFITM protein expression provide a solid foundation for its further development and application in clinical settings. The experimental protocols and workflows detailed in this guide offer a comprehensive resource for researchers aiming to investigate and utilize this potent small molecule in their own studies.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Resveratrol Oligomers: A Technical Guide for Researchers
Introduction
Resveratrol, a well-studied stilbenoid, has long been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, a growing body of research is shifting the spotlight to its naturally occurring oligomers—complex structures formed by the polymerization of two or more resveratrol units. These oligomers, including dimers, trimers, and tetramers, often exhibit enhanced or novel bioactivities compared to their monomeric precursor, presenting exciting opportunities for drug discovery and development. This technical guide provides an in-depth overview of the biological activities of resveratrol oligomers, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers in this burgeoning field.
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antioxidant activities of various resveratrol oligomers, providing a comparative overview of their potency.
Table 1: Anti-Cancer Activity of Resveratrol Oligomers (IC50 values)
| Compound | Oligomer Type | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Resveratrol | Monomer | C6 (glioma) | 8.2 µg/mL | [1] |
| ε-Viniferin | Dimer | C6 (glioma) | 18.4 µg/mL | [1] |
| Resveratrol | Monomer | HepG2 (liver) | 11.8 µg/mL | [1] |
| ε-Viniferin | Dimer | HepG2 (liver) | 74.3 µg/mL | [1] |
| Resveratrol | Monomer | HeLa (cervical) | 20.4 µg/mL | [1] |
| ε-Viniferin | Dimer | HeLa (cervical) | 20.4 µg/mL | [1] |
| Resveratrol | Monomer | MCF-7 (breast) | 44.8 µg/mL | [1] |
| ε-Viniferin | Dimer | MCF-7 (breast) | 44.8 µg/mL | [1] |
| Peracetylated Pallidol | Dimer | KB (oral) | 1.6-8.0 | [1] |
| Peracetylated Pallidol | Dimer | Caki-1 (kidney) | 1.6-8.0 | [1] |
| Peracetylated Pallidol | Dimer | A549 (lung) | 1.6-8.0 | [1] |
| Vaticanol C | Tetramer | SW480 (colon) | ~4-7 times lower than Resveratrol | [2] |
| Vaticanol C | Tetramer | HL-60 (leukemia) | ~4-7 times lower than Resveratrol |[2] |
Table 2: Anti-Inflammatory Activity of Resveratrol Oligomers (IC50 values)
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Resveratrol Derivative 16 | NO Production Inhibition | 1.35 | [1] |
| Resveratrol Derivative 16 | IL-6 Inhibition | 1.12 | [1] |
| Resveratrol Derivative 16 | TNF-α Inhibition | 1.92 | [1] |
| Resveratrol Derivative 22 | NO Production Inhibition | 0.7 | [1] |
| Resveratrol Derivative 23 | NO Production Inhibition | 0.6 | [1] |
| Pterostilbene Derivative 25 | IL-1β Inhibition | 0.56 |[1] |
Table 3: Antioxidant Activity of Resveratrol and its Oligomers
| Compound | Assay | IC50 or Equivalent Value | Reference |
|---|---|---|---|
| ε-Viniferin | O₂⁻ Radical Scavenging | 0.12-0.16 mM | [1] |
| Resveratrol | O₂⁻ Radical Scavenging | 0.92-0.98 mM | [1] |
| Resveratrol Derivative 29 | DPPH Radical Scavenging | 69.9 µM | [1] |
| Resveratrol Derivative 29 | ABTS Radical Scavenging | 13 µM | [1] |
| Isoprenylated Resveratrol Dimer 3 | DPPH Radical Scavenging | 46.95 µM | [3] |
| Isoprenylated Resveratrol Dimer 7 | DPPH Radical Scavenging | 35.33 µM | [3] |
| Isoprenylated Resveratrol Dimer 3 | ABTS Radical Scavenging | 1.43 Trolox Equivalent | [3] |
| Isoprenylated Resveratrol Dimer 7 | ABTS Radical Scavenging | 1.70 Trolox Equivalent |[3] |
Key Signaling Pathways Modulated by Resveratrol Oligomers
Resveratrol and its oligomers exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Resveratrol and its derivatives have been shown to inhibit this pathway, thereby exerting potent anti-inflammatory effects.[4][5]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Resveratrol and its oligomers can modulate MAPK signaling, contributing to their anti-cancer effects.[6][7][8][9]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1, and its oligomers are also being investigated for their effects on this pathway.[10][11][12][13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of resveratrol oligomers.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resveratrol oligomer stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the resveratrol oligomer and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Resveratrol oligomer solutions of various concentrations
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Add 100 µL of the resveratrol oligomer solution to 100 µL of DPPH solution in a 96-well plate.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Resveratrol oligomer solutions of various concentrations
-
Ethanol or PBS
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions in equal volumes and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the resveratrol oligomer solution to 1 mL of the diluted ABTS radical solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox equivalents.
Anti-Inflammatory Assay (Nitric Oxide Scavenging Assay)
This assay determines the ability of a compound to scavenge nitric oxide (NO) radicals, which are key inflammatory mediators.
Materials:
-
Sodium nitroprusside solution (10 mM in PBS)
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Resveratrol oligomer solutions of various concentrations
-
96-well plate
-
Microplate reader
Procedure:
-
Mix 150 µL of sodium nitroprusside solution with 50 µL of the resveratrol oligomer solution.
-
Incubate the mixture at room temperature for 150 minutes.
-
Add 100 µL of Griess reagent to each well.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of NO scavenging activity and determine the IC50 value.
Experimental and Logical Workflows
Visualizing experimental workflows can aid in the design and execution of research projects. The following diagrams illustrate common workflows for the isolation and bioactivity screening of resveratrol oligomers.
Resveratrol oligomers represent a rich and largely untapped source of bioactive compounds with significant therapeutic potential. Their enhanced and sometimes novel biological activities compared to resveratrol warrant further investigation. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the exploration of these promising natural products. As research in this area continues to expand, a deeper understanding of the structure-activity relationships and molecular mechanisms of resveratrol oligomers will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- 1. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Synthesis and evaluation of isoprenylation-resveratrol dimer derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of MAPK signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Activity-guided isolation of resveratrol oligomers from a grapevine-shoot extract using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversible modulation of SIRT1 activity in a mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grantome.com [grantome.com]
- 13. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 14. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Modeling of Caraphenol A Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caraphenol A, a cyclic resveratrol trimer, has demonstrated significant biological activities, including the enhancement of lentiviral gene delivery and the inhibition of key metabolic enzymes. These properties position it as a promising scaffold for therapeutic development. Understanding the molecular interactions that underpin these effects is crucial for its optimization and application. This technical guide provides a comprehensive overview of an in silico modeling workflow designed to investigate the interactions of this compound with its known protein targets: Interferon-Induced Transmembrane (IFITM) proteins, specifically IFITM3, and the hydrogen sulfide-producing enzymes, cystathionine β-synthase (hCBS) and cystathionine γ-lyase (hCSE). This document outlines detailed computational methodologies, protocols for experimental validation, and visual representations of the associated biological pathways and experimental workflows.
Introduction to this compound and its Known Biological Targets
This compound is a polyphenolic compound belonging to the stilbenoid class, specifically a trimer of resveratrol. It has been identified as a potent enhancer of lentiviral vector gene delivery into hematopoietic stem cells[1][2][3]. This activity is attributed to its ability to transiently reduce the expression of IFITM proteins (IFITM2 and IFITM3) and their association with late endosomes, thereby facilitating viral escape into the cytoplasm[1][2].
Furthermore, this compound has been shown to inhibit the enzymatic activity of human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE), enzymes pivotal in the transsulfuration pathway that metabolizes homocysteine and produces hydrogen sulfide (H₂S), a critical signaling molecule[4][5]. The known inhibitory activities are summarized in the table below.
Table 1: Known Biological Activities of this compound
| Target Protein | Biological Effect | Reported IC₅₀ |
| IFITM2/3 | Reduction of protein expression and endosomal association | - |
| hCBS | Enzyme Inhibition | 5.9 µM[4][5] |
| hCSE | Enzyme Inhibition | 12.1 µM[4][5] |
Given these diverse biological activities, in silico modeling provides a powerful, resource-efficient approach to elucidate the specific molecular interactions between this compound and its protein targets at an atomic level. This guide outlines a structured approach to such a computational study, complemented by experimental validation.
In Silico Modeling Methodologies
A robust in silico investigation into the interactions of this compound with its protein targets involves a multi-step computational approach, from initial binding pose prediction to the analysis of the stability and energetics of the protein-ligand complex.
Preparation of Molecular Structures
Accurate in silico modeling begins with the meticulous preparation of the ligand and protein structures.
-
Ligand Preparation: The 3D structure of this compound can be obtained from the PubChem database (CID 484751). The structure should be energy-minimized using a suitable force field (e.g., MMFF94). Protonation states at physiological pH (7.4) should be assigned.
-
Protein Preparation: The 3D structures of the target proteins can be retrieved from the Protein Data Bank (PDB). For hCBS, PDB IDs such as 1JBQ and 4L3V are available. For hCSE, PDB IDs like 2NMP and 3COG can be used. For IFITM3, an experimentally determined structure is not available, but a reliable homology model or a structure from AlphaFold DB (AF-Q01628-F1) can be utilized. Protein structures must be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states to titratable residues, and repairing any missing side chains or loops.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Objective: To identify the most likely binding poses of this compound in the active or allosteric sites of IFITM3, hCBS, and hCSE.
-
Protocol:
-
Binding Site Definition: The binding site can be defined based on the location of the active site in hCBS and hCSE, or through blind docking where the entire protein surface is searched for potential binding pockets. For IFITM3, which lacks a conventional active site, blind docking is essential.
-
Docking Algorithm: Employ a robust docking algorithm such as AutoDock Vina or Glide. These programs use scoring functions to rank the predicted binding poses based on their estimated binding affinity.
-
Analysis of Results: The resulting poses should be clustered and ranked. The top-ranked poses are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the binding pocket.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
Objective: To assess the stability of the predicted binding pose of this compound and to observe conformational changes in both the ligand and the protein upon binding.
-
Protocol:
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of explicit solvent (e.g., TIP3P water model) and neutralized with counter-ions.
-
Force Field: A suitable force field, such as AMBER or CHARMM, is applied to both the protein and the ligand.
-
Simulation Steps: The system undergoes energy minimization, followed by a stepwise heating to physiological temperature (310 K) and equilibration under constant volume (NVT) and then constant pressure (NPT) ensembles.
-
Production Run: A production MD simulation is run for an extended period (e.g., 100-200 nanoseconds).
-
Trajectory Analysis: The resulting trajectory is analyzed for root-mean-square deviation (RMSD) to assess complex stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific intermolecular interactions over time.
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity than docking scores.
-
Objective: To quantify the binding free energy (ΔG_bind) of the this compound-protein complexes.
-
Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.
-
Protocol:
-
Snapshot Extraction: Snapshots of the complex, protein, and ligand are extracted from the equilibrated portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (calculated based on the solvent-accessible surface area) are computed.
-
Binding Free Energy: The binding free energy is calculated by averaging the energy components over all snapshots and taking the difference between the complex and the unbound protein and ligand.
-
Biological Signaling Pathways
Understanding the signaling pathways in which the target proteins are involved provides a broader context for the functional implications of this compound's interactions.
IFITM3 and the Interferon Signaling Pathway
IFITM3 is an interferon-stimulated gene that plays a crucial role in the innate immune response to viral infections. Its expression is upregulated by type I and type II interferons. IFITM3 restricts viral entry by altering the properties of endosomal membranes.
hCBS, hCSE, and the Transsulfuration Pathway
hCBS and hCSE are central enzymes in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is crucial for redox homeostasis (through glutathione synthesis) and the production of the gaseous signaling molecule H₂S.
Experimental Validation Protocols
In silico predictions must be validated through rigorous experimental assays. The following are standard protocols for validating the predicted interactions of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure real-time biomolecular interactions and determine binding kinetics (k_on, k_off) and affinity (K_D).
-
Objective: To quantitatively measure the binding affinity of this compound to purified hCBS, hCSE, and a representative IFITM3 protein construct.
-
Protocol:
-
Protein Immobilization: Purified recombinant target protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface. A reference channel without the immobilized protein is used for background subtraction.
-
Data Acquisition: The change in the refractive index at the sensor surface, proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).
-
Table 2: Hypothetical SPR Data for this compound Interactions
| Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (µM) |
| IFITM3 | 1.5 x 10⁴ | 3.0 x 10⁻² | 2.0 |
| hCBS | 2.8 x 10⁴ | 1.6 x 10⁻¹ | 5.7 |
| hCSE | 1.1 x 10⁴ | 1.3 x 10⁻¹ | 11.8 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Enzyme Inhibition Assays for hCBS and hCSE
These assays measure the ability of this compound to inhibit the catalytic activity of hCBS and hCSE.
-
Objective: To determine the IC₅₀ values of this compound for hCBS and hCSE.
-
Protocol for hCBS (Coupled Enzyme Assay):
-
Reaction Mixture: Prepare a reaction mixture containing purified hCBS, its substrates (homocysteine and serine), and a coupling enzyme (cystathionine γ-lyase).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Detection: The product of the coupled reaction, cysteine, is detected colorimetrically after reaction with ninhydrin at 560 nm.
-
IC₅₀ Calculation: The percentage of inhibition at each concentration of this compound is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
-
-
Protocol for hCSE (Lead Sulfide Assay):
-
Reaction Mixture: Prepare a reaction mixture containing purified hCSE, its substrate (L-cysteine), and lead acetate.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Detection: The H₂S produced by hCSE reacts with lead acetate to form lead sulfide (PbS), a black precipitate. The rate of PbS formation is monitored spectrophotometrically at 390 nm.
-
IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve of enzyme activity versus inhibitor concentration.
-
Integrated Computational and Experimental Workflow
A synergistic approach combining computational modeling and experimental validation provides the most comprehensive understanding of this compound's interactions.
Conclusion
The in silico modeling approach detailed in this guide, in conjunction with experimental validation, provides a robust framework for elucidating the molecular mechanisms of this compound's interactions with its biological targets. This integrated strategy not only allows for a deeper understanding of its current biological activities but also paves the way for the rational design of more potent and selective analogs for therapeutic applications. The methodologies and workflows presented here are adaptable and can serve as a template for the investigation of other small molecule-protein interactions in drug discovery and development.
References
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 3. LigParGen Server [zarbi.chem.yale.edu]
- 4. Protein-Ligand Complex [mdtutorials.com]
- 5. Research Progress into the Biological Functions of IFITM3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Enhancing Lentiviral Transduction with Caraphenol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentiviral vectors are a cornerstone of gene therapy and cellular engineering, yet achieving high transduction efficiency in certain cell types, particularly primary cells like hematopoietic stem and progenitor cells (HSPCs), remains a significant challenge. This document provides a detailed protocol for utilizing Caraphenol A, a cyclic resveratrol trimer, to enhance lentiviral transduction efficiency. This compound has been shown to significantly improve gene delivery by mitigating the intrinsic antiviral defenses of host cells. These application notes offer a comprehensive guide, including a step-by-step experimental protocol, quantitative data on its efficacy, and diagrams illustrating the workflow and mechanism of action.
Introduction
Lentiviral vectors are powerful tools for introducing genetic material into a wide range of dividing and non-dividing cells. However, the efficiency of lentiviral transduction can be limited by host cell restriction factors, which are part of the innate immune system. One such family of restriction factors is the interferon-induced transmembrane (IFITM) proteins, which can inhibit viral entry and fusion.
This compound, a cyclic trimer of resveratrol, has been identified as a small molecule that can safely and effectively enhance lentiviral vector gene delivery.[1][2] Its mechanism of action involves the downregulation and relocalization of endosomal IFITM2 and IFITM3 proteins.[1] This alteration of IFITM protein association with late endosomes facilitates the escape of the lentiviral core into the cytoplasm, thereby increasing the overall efficiency of transduction.[1][3] The use of this compound presents a promising and non-toxic approach to improve the outcomes of lentiviral-mediated gene therapies and research applications.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lentiviral transduction efficiency and cell viability as reported in preclinical studies.
Table 1: Effect of this compound on Lentiviral Transduction of Human CD34+ HSPCs ex vivo
| Treatment | Transduction Efficiency (% EGFP+ cells) | Fold Increase |
| DMSO (Vehicle Control) | 15.2% | 1.0x |
| This compound (30 µM) | 38.6% | 2.5x |
Data adapted from studies on human umbilical cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs). Cells were treated with the indicated compound during transduction with a lentiviral vector expressing EGFP.
Table 2: In Vivo Gene Marking in a Mouse Xenotransplantation Model
| Treatment of HSPCs | % EGFP+ Human Cells in Mouse Bone Marrow |
| DMSO (Vehicle Control) | ~10% |
| This compound (30 µM) | ~35% |
Human CD34+ HSPCs were transduced ex vivo with a lentiviral vector in the presence of DMSO or this compound and then transplanted into immunodeficient NSG mice. The percentage of EGFP+ human cells in the bone marrow was assessed 16 weeks post-transplantation.[1]
Experimental Protocols
This section provides a detailed protocol for the use of this compound to enhance lentiviral transduction of hematopoietic stem and progenitor cells (HSPCs). This protocol can be adapted for other cell types, though optimization of this compound concentration and incubation times may be necessary.
Materials
-
This compound (dissolved in DMSO to create a stock solution)
-
Target cells (e.g., human CD34+ HSPCs)
-
Complete cell culture medium appropriate for the target cells
-
Lentiviral vector stock
-
Polybrene or other transduction enhancers (optional, can be used in combination)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
-
Flow cytometer for assessing transduction efficiency (if the vector expresses a fluorescent reporter)
-
Reagents for DNA extraction and qPCR (for determining vector copy number)
Protocol
-
Cell Preparation:
-
One day prior to transduction, plate the target cells at an appropriate density in a multi-well plate. For suspension cells like HSPCs, ensure they are in a healthy, proliferative state. For adherent cells, they should be 70-80% confluent at the time of transduction.
-
-
Pre-treatment with this compound:
-
On the day of transduction, prepare a working solution of this compound in complete cell culture medium. The final concentration of this compound should be optimized, but a starting concentration of 30 µM has been shown to be effective for HSPCs.[1]
-
Carefully remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 4 hours at 37°C and 5% CO2.
-
-
Lentiviral Transduction:
-
Following the pre-treatment incubation, add the desired amount of lentiviral vector to the cells. The multiplicity of infection (MOI) should be optimized for your specific cell type and experimental goals.
-
If using other transduction enhancers like polybrene, it can be added at this step to the final recommended concentration.
-
Gently mix the contents of the wells.
-
Incubate the cells with the lentivirus and this compound for a total of 24 hours.
-
-
Post-Transduction Cell Culture:
-
After the 24-hour incubation, gently pellet the cells by centrifugation and aspirate the supernatant containing the virus and this compound.
-
Resuspend the cells in fresh, pre-warmed complete culture medium without this compound or lentivirus.
-
Continue to culture the cells under standard conditions.
-
-
Assessment of Transduction Efficiency:
-
The efficiency of transduction can be assessed at an appropriate time point post-transduction (typically 48-72 hours).
-
If the lentiviral vector expresses a fluorescent reporter like GFP, transduction efficiency can be determined by flow cytometry.
-
Alternatively, vector copy number (VCN) can be determined by quantitative PCR (qPCR) on genomic DNA extracted from the transduced cells.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-enhanced lentiviral transduction.
Signaling Pathway
Caption: Mechanism of this compound in enhancing lentiviral transduction.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Gene Delivery to Hematopoietic Stem Cells with Caraphenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy holds immense promise for treating a variety of genetic and acquired diseases. A critical component of many gene therapy strategies is the efficient and safe delivery of therapeutic genes to hematopoietic stem cells (HSCs). These cells are an ideal target due to their ability to self-renew and differentiate into all blood cell lineages, offering the potential for a lifelong cure. However, HSCs possess intrinsic defense mechanisms that make them resistant to gene delivery vectors, such as lentiviruses.[1][2]
Caraphenol A, a cyclic trimer of resveratrol, has emerged as a potent and non-toxic small molecule that significantly enhances lentiviral-mediated gene delivery to HSCs.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to improve the efficiency of HSC transduction for research and therapeutic development.
Mechanism of Action
This compound overcomes a key barrier to lentiviral transduction in HSCs by targeting the interferon-induced transmembrane (IFITM) protein-mediated antiviral restriction.[1][2][3][4] Specifically, IFITM2 and IFITM3 are proteins that reside in the endosomal compartments of HSCs and prevent the release of the lentiviral core into the cytoplasm. This compound treatment leads to a temporary reduction and relocalization of these IFITM proteins, thereby facilitating the escape of the lentiviral vector from the endosome and increasing the efficiency of gene delivery to the nucleus.[3][4] This enhancement is achieved without altering the lentiviral integration pattern or affecting the differentiation potential of the HSCs.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its use in HSC transduction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound in enhancing gene delivery to HSCs.
Table 1: Ex Vivo Transduction Efficiency of Human CD34+ HSPCs
| Cell Source | Treatment | Lentiviral Vector | Transduction Efficiency (% GFP+) | Vector Copy Number (VCN) |
| Umbilical Cord Blood (UCB) | DMSO (Control) | Laboratory-grade LV | Varies by MOI | Varies by MOI |
| Umbilical Cord Blood (UCB) | This compound (30 µM) | Laboratory-grade LV | Significantly Increased | Significantly Increased |
| Mobilized Peripheral Blood (mPB) | DMSO (Control) | Clinical-grade LV (X-SCID) | - | Varies by MOI |
| Mobilized Peripheral Blood (mPB) | This compound (30 µM) | Clinical-grade LV (X-SCID) | - | Improved |
Note: Specific percentages and VCNs are dependent on the multiplicity of infection (MOI) and the specific lentiviral vector used. The data indicates a consistent and significant enhancement with this compound treatment.[3]
Table 2: In Vivo Gene Marking in a Mouse Xenotransplantation Model
| Treatment Group | Multiplicity of Infection (MOI) | Human Lineage Gene Marking (%) |
| DMSO (Control) | 10 | Lower, stable marking |
| This compound (30 µM) | 10 | Higher, stable marking |
| DMSO (Control) | 25 | Lower, stable marking |
| This compound (30 µM) | 25 | Higher, stable marking |
Note: This table represents the stable gene marking observed in all hematopoietic lineages derived from human HSCs transplanted into immunodeficient mice. The enhancement by this compound was significant and long-lasting.[3]
Table 3: Safety Profile of this compound
| Parameter | Observation |
| Cell Viability | No significant difference compared to DMSO control.[3] |
| Cell Proliferation | Not negatively impacted, unlike rapamycin.[5] |
| Lentiviral Integration Profile | No alteration compared to DMSO control.[3][5] |
| Lineage Differentiation | No bias in lineage differentiation observed.[3][5] |
Experimental Protocols
The following are detailed protocols for the use of this compound to enhance lentiviral transduction of human HSCs.
Materials
-
Human CD34+ HSCs (from umbilical cord blood, mobilized peripheral blood, or bone marrow)
-
Sterile, tissue culture-treated plates/flasks
-
Serum-free HSC expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail for HSC pre-stimulation (e.g., SCF, TPO, Flt3-L)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Lentiviral vector (with a reporter gene like GFP for optimization)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer for analysis
Protocol 1: Ex Vivo Transduction of Human CD34+ HSCs
-
HSC Isolation and Pre-stimulation:
-
Thaw cryopreserved human CD34+ HSCs according to the supplier's protocol.
-
Culture the cells at a density of 1 x 10^6 cells/mL in serum-free HSC expansion medium supplemented with an appropriate cytokine cocktail.
-
Incubate for 24 hours at 37°C and 5% CO2.[3]
-
-
This compound Treatment:
-
Prepare a working solution of this compound in the expansion medium to a final concentration of 30 µM.
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.06%).[3]
-
After the 24-hour pre-stimulation, add the this compound working solution or the DMSO control to the HSC culture.
-
Incubate for 4 hours at 37°C and 5% CO2.[3]
-
-
Lentiviral Transduction:
-
Following the 4-hour pre-treatment, add the lentiviral vector directly to the cell culture at the desired multiplicity of infection (MOI).
-
Gently mix the contents of the well or flask.
-
Incubate the cells with the lentiviral vector and this compound/DMSO for an additional 20 hours (for a total transduction period of 24 hours).[3]
-
-
Post-Transduction Analysis:
-
After the 20-hour incubation, harvest the cells and wash them twice with PBS to remove any residual virus and compounds.
-
Resuspend the cells in fresh expansion medium for further in vitro culture or prepare them for in vivo transplantation.
-
Analyze transduction efficiency (e.g., percentage of GFP-positive cells) by flow cytometry at 7 and 14 days post-transduction.[3]
-
Protocol 2: In Vivo Mouse Xenotransplantation
-
Cell Preparation and Transduction:
-
Follow steps 1-3 of the Ex Vivo Transduction of Human CD34+ HSCs protocol.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
-
Sub-lethally irradiate the mice (e.g., 2.40 Gy) to facilitate engraftment of human HSCs.[3]
-
-
Transplantation:
-
After the 24-hour transduction period, wash the cells as described in Protocol 1, step 4.
-
Resuspend the cells in sterile PBS or an appropriate injection buffer.
-
Inject approximately 3 x 10^5 transduced cells per mouse via retro-orbital or tail vein injection.[3]
-
-
Engraftment and Gene Marking Analysis:
-
Monitor the mice for signs of engraftment.
-
At various time points post-transplantation (e.g., 8, 12, and 16 weeks), collect peripheral blood or bone marrow aspirates.
-
Analyze the samples by flow cytometry for the presence of human hematopoietic cells (hCD45+) and the expression of the transgene (e.g., GFP) within the different human lineages (myeloid, lymphoid).
-
Conclusion
This compound represents a significant advancement in the field of HSC gene therapy. Its ability to safely and effectively enhance lentiviral gene delivery has the potential to reduce the vector doses required for therapeutic efficacy, thereby lowering the cost and manufacturing complexities of gene therapy protocols.[2][5] The protocols and data presented here provide a comprehensive guide for researchers and clinicians looking to incorporate this promising small molecule into their HSC-based research and therapeutic strategies.
References
- 1. When added to gene therapy, plant-based compound may enable faster, more effective treatments | Scripps Research [scripps.edu]
- 2. Plant-based Compound Helps Overcome Gene Therapy Challenges | Technology Networks [technologynetworks.com]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
Application Notes and Protocols: Optimizing Lentiviral Transduction with Caraphenol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient gene delivery to target cells is a cornerstone of successful gene therapy. However, many clinically relevant cell types, such as hematopoietic stem cells (HSCs), possess intrinsic defense mechanisms that limit the efficacy of viral vectors like lentiviruses.[1][2] Overcoming these barriers is crucial for developing more effective and safer therapeutic strategies. Caraphenol A, a cyclic resveratrol trimer, has emerged as a promising small molecule that significantly enhances lentiviral (LV) transduction of hematopoietic stem and progenitor cells (HSPCs).[2][3] This document provides detailed application notes and protocols for utilizing this compound to optimize transduction efficiency.
This compound enhances gene delivery by mitigating the antiviral effects of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[2][3][4] These proteins are known to restrict viral entry by interfering with the fusion of the viral envelope with endosomal membranes. By downregulating the levels and altering the localization of these restrictive proteins, this compound facilitates the escape of the lentiviral core from the endosome, leading to a higher number of successful transduction events.[2][3] This enhancement is achieved without negatively impacting cell viability, proliferation, or lineage differentiation, and importantly, without altering the lentiviral integration profile.[3][5]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on lentiviral transduction efficiency across different cell types and experimental conditions. A concentration of 30 µM has been identified as effective in these studies.
| Cell Type | This compound Concentration | Vector/Reporter | Transduction Enhancement | Reference |
| Human Umbilical Cord Blood CD34+ HSPCs | 30 µM | LV-EGFP (MOI=8) | Significant increase in %EGFP+ cells | [3] |
| Human Mobilized Peripheral Blood CD34+ HSPCs | 30 µM | LV-EGFP (MOI=8) | Significant increase in %EGFP+ cells | [3] |
| Non-human Primate Bone Marrow CD34+ HSPCs | 30 µM | LV-EGFP (MOI=8) | Significant increase in %EGFP+ cells | [3] |
| Human Umbilical Cord Blood CD34+ HSPCs | 30 µM | Lentiviral Vector | 2- to 3-fold increase in reverse transcription products | [3] |
| TZM-bl cells (HeLa derivative) | 30 µM | Lentiviral Vector | ~1.5-fold increase in transduction | [3] |
| Human Mobilized Peripheral Blood CD34+ HSPCs | 30 µM | Clinical-grade LV for X-SCID | Improved therapeutic gene delivery | [3] |
Signaling Pathway and Mechanism of Action
This compound enhances lentiviral transduction by targeting the intrinsic antiviral defenses within the host cell. The following diagram illustrates the proposed mechanism of action.
References
- 1. When added to gene therapy, plant-based compound may enable faster, more effective treatments | Scripps Research [scripps.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
Application Notes and Protocols: Use of Caraphenol A in Hematopoietic Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caraphenol A, a cyclic resveratrol trimer, has emerged as a significant small molecule for enhancing the efficiency of gene delivery to hematopoietic stem cells (HSCs).[1][2] This is particularly relevant for gene therapies targeting monogenic, oncologic, and infectious diseases, where efficient and safe modification of HSCs is crucial.[2][3] Clinical application of lentiviral vectors (LVs) for gene therapy in HSCs has been hampered by the cells' intrinsic resistance to transduction, often necessitating high vector doses or repeated administrations.[3] this compound addresses this challenge by improving the efficiency of LV gene delivery to human and nonhuman primate hematopoietic stem and progenitor cells (HSPCs) without compromising cell viability or function.[2][4]
Mechanism of Action
This compound enhances lentiviral transduction by overcoming an intrinsic antiviral restriction mechanism within the host cell.[4] Specifically, it transiently reduces the expression and alters the localization of interferon-induced transmembrane (IFITM) proteins, particularly IFITM2 and IFITM3.[3][4] These proteins are known to restrict viral entry by affecting endosomal membranes. By downregulating IFITM2/3 and their association with late endosomes, this compound facilitates the escape of the lentiviral core from the endosome into the cytoplasm, a critical step for successful transduction.[3][4] This mechanism of action is distinct from other transduction enhancers like rapamycin, as this compound does not negatively impact HSPC proliferation.[1][4]
Advantages of this compound
-
Enhanced Gene Delivery: Significantly increases the efficiency of both integrating and non-integrating lentiviral vector gene delivery to HSPCs.[2][4]
-
Safety Profile: Non-toxic to HSPCs, with no adverse effects on cell viability, proliferation, or differentiation capacity.[1][4]
-
Stable In Vivo Marking: Leads to higher and stable long-term gene marking in various hematopoietic lineages following transplantation in mouse models.[1][4]
-
Unaltered Integration Profile: Does not alter the lentiviral integration pattern, reducing concerns about insertional mutagenesis.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound's effect on hematopoietic stem cells.
| Parameter | Experimental Condition | Result | Reference |
| LV Gene Marking (in vitro) | HeLa cells transduced with LV (MOI 10) + this compound | Dose-dependent increase in EGFP expression | [4] |
| mPB-CD34+ cells transduced with LV (MOI 15) + 30 µM this compound | Significant increase in Vector Copy Number (VCN) | [4] | |
| Cell Proliferation | mPB- or UCB-CD34+ HSPCs treated with 10 µM or 30 µM this compound | No reduction in proliferation compared to DMSO control | [4] |
| LV Gene Marking (in vivo) | NSG mice transplanted with UCB-CD34+ cells treated with this compound | ~10-fold higher VCN in bone marrow compared to ex vivo controls | [4] |
| Lineage Analysis (in vivo) | Bone marrow of transplanted mice | Increased EGFP marking in myeloid, T-cell, and B-cell subsets | [4] |
Experimental Protocols
The following protocols are based on methodologies reported in the literature and should be adapted and optimized for specific experimental contexts.
Protocol 1: Lentiviral Transduction of CD34+ HSPCs with this compound
1. Isolation and Pre-stimulation of CD34+ HSPCs:
- Isolate CD34+ cells from sources such as umbilical cord blood (UCB) or mobilized peripheral blood (mPB) using standard immunomagnetic selection methods.
- Pre-stimulate the isolated CD34+ HSPCs for 24 hours in a suitable cytokine cocktail to induce cell cycle entry, which is generally required for efficient lentiviral transduction.
2. Transduction with this compound:
- Prepare a stock solution of this compound in DMSO.
- On the day of transduction, thaw the lentiviral vector stock.
- Resuspend the pre-stimulated CD34+ HSPCs in fresh medium.
- Add this compound to the cell suspension to a final concentration of 10-30 µM. Concurrently, add the lentiviral vector at the desired multiplicity of infection (MOI). A DMSO-only control should be run in parallel.
- Incubate the cells with this compound and the lentiviral vector for 4-8 hours.
3. Post-Transduction Culture and Analysis:
- After the incubation period, wash the cells to remove the compound and viral vector.
- Culture the cells ex vivo for subsequent analysis.
- Assess transduction efficiency after a few days (e.g., 5 days) by measuring reporter gene expression (e.g., EGFP) using flow cytometry or by determining the vector copy number (VCN) via qPCR.
Protocol 2: In Vivo Assessment of this compound-Treated HSPCs in a Mouse Model
1. Preparation of Cells for Transplantation:
- Transduce UCB-CD34+ cells with a lentiviral vector in the presence of this compound or a DMSO control as described in Protocol 1.
2. Mouse Model and Transplantation:
- Use immunodeficient mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.
- Sublethally irradiate the NSG mice (e.g., 2.40 Gy) to facilitate engraftment of human cells.
- Inject the transduced UCB-CD34+ cells intravenously into the irradiated recipient mice.
3. Post-Transplantation Analysis:
- Monitor the mice for human cell engraftment in the peripheral blood at regular intervals.
- At a specified time point (e.g., several weeks to months post-transplantation), harvest bone marrow, spleen, and other hematopoietic tissues.
- Analyze the tissues for the percentage of human hematopoietic cells and the level of gene marking (e.g., EGFP expression) in different hematopoietic lineages (myeloid, B-cell, T-cell) using flow cytometry.
- Determine the VCN in the engrafted human cells to quantify the level of gene marking.
- For serial transplantation, isolate human CD34+ cells from the primary recipient mice and transplant them into secondary irradiated recipients to assess the long-term repopulating capacity of the gene-modified HSCs.
Visualizations
Signaling Pathway
References
- 1. sicklecellanemianews.com [sicklecellanemianews.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Caraphenol A as a Potential Inhibitor of hCBS and hCSE: A Guide for Researchers
Initial literature searches did not yield direct evidence of Caraphenol A acting as an inhibitor of human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE). The primary role of this compound, a cyclic resveratrol trimer, described in the scientific literature is to enhance the efficiency of lentiviral vector gene delivery into hematopoietic stem cells.[1][2][3] This effect is attributed to its ability to transiently reduce the expression and alter the localization of interferon-induced transmembrane (IFITM) proteins, which act as a barrier to viral entry.[1]
This document provides a comprehensive resource for researchers interested in exploring the potential inhibitory effects of this compound on hCBS and hCSE. It includes an overview of these enzymes, their signaling pathways, a summary of known inhibitors, and detailed protocols for assessing inhibitory activity.
Overview of hCBS and hCSE
Human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE) are two crucial pyridoxal-5'-phosphate (PLP)-dependent enzymes in the transsulfuration pathway.[4][5][6] This pathway is central to sulfur-containing amino acid metabolism, converting homocysteine to cysteine.[5][7]
-
hCBS: Catalyzes the condensation of homocysteine and serine to form cystathionine.[5][7] It plays a critical role in regulating homocysteine levels; elevated levels are a risk factor for various diseases.[5][6]
-
hCSE: Catalyzes the subsequent breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia.[8][9]
Both enzymes are also major producers of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule involved in numerous physiological processes, including vasodilation, neuromodulation, and cytoprotection.[6][10][11][12][13][14] The inhibition of these enzymes is a subject of research for various therapeutic areas, including cancer and Down syndrome.[6][15]
Known Inhibitors of hCBS and hCSE
A variety of compounds have been identified as inhibitors of hCBS and hCSE. Their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), varies. The selectivity of these inhibitors for hCBS over hCSE is a key consideration in pharmacological studies.
| Inhibitor | Target Enzyme(s) | Reported IC₅₀ | Notes |
| Aminooxyacetic acid (AOAA) | hCBS and hCSE | hCBS: ~8.5-12.8 µM, hCSE: ~1.1 µM | A widely used but non-selective inhibitor.[4][15] |
| Propargylglycine (PAG) | hCSE | ~40 µM | A selective inhibitor of hCSE.[16] |
| β-cyanoalanine (BCA) | hCSE | ~14 µM | More potent inhibitor of hCSE than PAG.[16] |
| L-aminoethoxyvinylglycine (AVG) | hCSE | Potent | Selective inhibitor of hCSE.[16] |
| CH004 | hCBS | <1 µM | Reported to be a potent and selective inhibitor of hCBS.[17] |
| Hydroxylamine | hCBS and hCSE | hCBS: ~278 µM | Shows some selectivity for hCSE.[15] |
| Trifluoroalanine | hCBS and hCSE | hCBS: ~66 µM | Shows some selectivity for hCBS.[15] |
Signaling Pathways
The primary pathway involving hCBS and hCSE is the transsulfuration pathway . This pathway is crucial for homocysteine metabolism and cysteine biosynthesis.
Caption: The transsulfuration pathway illustrating the roles of hCBS and hCSE.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of a test compound, such as this compound, against hCBS and hCSE.
Recombinant Enzyme Expression and Purification
Objective: To obtain purified hCBS and hCSE for in vitro assays.
Protocol:
-
The full-length human CBS and CSE genes can be subcloned into expression vectors (e.g., pGEX-KG) for expression as fusion proteins (e.g., with Glutathione S-transferase, GST).[18]
-
Transform the expression vectors into a suitable E. coli strain (e.g., BL21).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lyse the bacterial cells and purify the recombinant enzymes using affinity chromatography (e.g., glutathione-Sepharose beads for GST-tagged proteins).
-
Confirm the purity and concentration of the enzymes using SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
In Vitro Enzyme Activity Assay (Methylene Blue Method)
Objective: To measure the production of H₂S by hCBS or hCSE and assess the inhibitory effect of a test compound.
Materials:
-
Purified recombinant hCBS or hCSE
-
L-cysteine (substrate for both enzymes)
-
Homocysteine (substrate for hCBS)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
S-adenosylmethionine (SAM, allosteric activator of hCBS)
-
Tris-HCl buffer
-
Zinc acetate
-
N,N-dimethyl-p-phenylenediamine sulfate
-
Ferric chloride
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, and the respective substrates (L-cysteine and homocysteine for hCBS; L-cysteine for hCSE). For hCBS assays, SAM can be included to assess its effect on inhibition.
-
Add varying concentrations of the test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the purified hCBS or hCSE to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding zinc acetate, which traps the H₂S produced.
-
Add N,N-dimethyl-p-phenylenediamine sulfate followed by ferric chloride to develop the methylene blue color.
-
Measure the absorbance at a specific wavelength (e.g., 670 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Enzyme Activity Assay (Fluorescent Probe Method)
Objective: To provide an alternative method for measuring H₂S production.
Materials:
-
Same as the Methylene Blue Method, but replace the colorimetric reagents with a H₂S-selective fluorescent probe (e.g., 7-azido-4-methylcoumarin, AzMC).[4]
-
Fluorescence microplate reader.
Protocol:
-
Prepare the reaction mixture as described above, but include the fluorescent probe.[4]
-
Add varying concentrations of the test compound and a vehicle control.
-
Initiate the reaction with the enzyme.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for AzMC) in a fluorescence plate reader.[4]
-
The rate of fluorescence increase is proportional to the enzyme activity. Calculate the percentage of inhibition and IC₅₀ values.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing potential inhibitors of hCBS and hCSE.
Caption: A generalized workflow for the identification and characterization of hCBS/hCSE inhibitors.
By following these protocols and workflows, researchers can systematically evaluate the inhibitory potential of this compound or any other compound of interest against hCBS and hCSE, thereby contributing to a better understanding of their pharmacology and potential therapeutic applications.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine-β-Synthase: Molecular Regulation and Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 8. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 9. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 10. Hydrogen sulfide cytoprotective signaling is endothelial nitric oxide synthase-nitric oxide dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the cystathionine γ lyase/hydrogen sulfide pathway in human melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. H2S as a Bridge Linking Inflammation, Oxidative Stress and Endothelial Biology: A Possible Defense in the Fight against SARS-CoV-2 Infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen Sulfide Modulation of Matrix Metalloproteinases and CD147/EMMPRIN: Mechanistic Pathways and Impact on Atherosclerosis Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. A pharmacological probe identifies cystathionine β-synthase as a new negative regulator for ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Plant-Derived and Synthetic Caraphenol A in Experimental Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caraphenol A, a cyclic resveratrol trimer, has garnered significant interest for its biological activities, including its potential as an anti-inflammatory, anti-acetylcholinesterase, and anticancer agent. A key application that has been recently highlighted is its ability to enhance lentiviral (LV) vector gene delivery to hematopoietic stem and progenitor cells (HSPCs), a critical aspect of gene therapy.[1][2] This document provides a comparative overview of plant-derived and synthetically produced this compound, detailing their equivalence in experimental settings and providing protocols for their application. The data presented is primarily derived from a key study demonstrating their interchangeable use in enhancing LV transduction.
Data Presentation: Plant-Derived vs. Synthetic this compound
A pivotal study directly compared the efficacy of synthetic this compound with a plant-derived, HPLC-purified counterpart in enhancing lentiviral transduction. The results indicated that both sources of this compound exhibited similar enhancement of LV transduction, suggesting their functional equivalence in this experimental context.[1]
Table 1: Comparative Efficacy of Plant-Derived vs. Synthetic this compound in Lentiviral Transduction Enhancement
| Parameter | Plant-Derived this compound | Synthetic this compound | Outcome | Reference |
| LV Transduction Enhancement in UCB-CD34+ HSPCs | Similar enhancement observed | Similar enhancement observed | Both sources are equally effective in improving gene delivery. | [1] |
| Purity | HPLC-purified | Synthesized as previously published | High purity is crucial for experimental reproducibility. | [1] |
| Concentration for Efficacy | 30 µM | 30 µM | Effective concentration for enhancing LV transduction. | [1] |
Experimental Protocols
The following protocols are based on methodologies described in studies utilizing this compound to enhance lentiviral gene delivery to hematopoietic stem cells.
Protocol 1: Preparation of this compound Stock Solution
-
Source: Obtain either synthetically produced this compound or plant-derived, HPLC-purified this compound.
-
Solvent: Use dimethyl sulfoxide (DMSO) as the vehicle.
-
Stock Concentration: Prepare a stock solution of this compound in DMSO. For example, a 50 mM stock solution can be prepared.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 30 µM) in the appropriate cell culture medium. A vehicle control using the same final concentration of DMSO (e.g., 0.06%) should be prepared in parallel.[1]
Protocol 2: In Vitro Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes the use of this compound to enhance the transduction of umbilical cord blood-derived CD34+ (UCB-CD34+) HSPCs with a lentiviral vector expressing a reporter gene like EGFP.
-
Cell Isolation: Isolate UCB-CD34+ cells using standard immunomagnetic selection methods.
-
Pre-stimulation: Pre-stimulate the isolated UCB-CD34+ cells for 24 hours in a suitable cytokine-supplemented medium.
-
Treatment: Incubate the pre-stimulated cells with 30 µM this compound or a DMSO vehicle control for 4 hours.[1]
-
Transduction: Following the pre-treatment, add the lentiviral vector (e.g., at a Multiplicity of Infection (MOI) of 8, 10, or 25) to the cell culture.[1]
-
Incubation: Continue the incubation for a total of 20-24 hours.[1]
-
Wash and Culture: After the transduction period, remove the virus and compound-containing medium, wash the cells, and culture them in fresh medium for expansion.
-
Analysis: Analyze transgene expression (e.g., EGFP) by flow cytometry at a suitable time point post-transduction (e.g., 7 days).[1]
-
Vector Copy Number (VCN) Analysis: To quantify the number of integrated viral sequences, perform qPCR on genomic DNA isolated from the transduced cells. VCN is calculated as the ratio of the copy number of an integrated viral gene (e.g., Gag) to a host reference gene (e.g., RNAse P).[1]
Protocol 3: In Vivo Assessment of Enhanced Gene Marking in a Mouse Model
This protocol outlines the transplantation of this compound-treated and transduced human HSPCs into immunodeficient mice to assess long-term gene marking.
-
Cell Preparation: Transduce human UCB-CD34+ HSPCs with a lentiviral vector in the presence of 30 µM this compound or DMSO control as described in Protocol 2.[1]
-
Transplantation: Transplant a defined number of cells (e.g., 3 x 10^5) into irradiated immunodeficient mice (e.g., NSG mice) via retro-orbital injection.[1]
-
Engraftment and Gene Marking Analysis: At various time points post-transplantation (e.g., 22 weeks), collect peripheral blood, bone marrow, and spleen from the mice.[1]
-
Flow Cytometry: Analyze the samples for human cell engraftment (e.g., using an anti-human CD45 antibody) and transgene expression (e.g., EGFP) in different hematopoietic lineages (myeloid, T, and B cells).[1]
-
VCN Analysis: Determine the vector copy number in the engrafted human cells from the bone marrow.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound-Mediated Enhancement of Lentiviral Transduction
This compound enhances lentiviral transduction by modulating the cellular antiviral response. It acts by reducing the levels of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, and altering their association with late endosomes. This facilitates the escape of the lentiviral core from the endosome into the cytoplasm, a critical step for successful transduction.[1][2]
Caption: this compound enhances LV transduction by downregulating IFITM proteins.
Experimental Workflow: In Vivo Mouse Model
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in enhancing gene marking in a humanized mouse model.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The available evidence strongly indicates that plant-derived and synthetic this compound are functionally equivalent in their capacity to enhance lentiviral gene delivery to hematopoietic stem cells.[1] This interchangeability offers flexibility to researchers in sourcing this valuable compound for experimental applications. The provided protocols and diagrams serve as a guide for utilizing this compound to improve the efficiency of gene therapy research and development. The mechanism of action, involving the modulation of the intrinsic antiviral IFITM proteins, presents a promising and non-toxic strategy to overcome barriers in clinical gene therapy.[1][2]
References
Application Notes and Protocols for In Vivo Studies of Caraphenol A in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo investigation of Caraphenol A as an enhancer of lentiviral vector-mediated gene therapy, particularly targeting hematopoietic stem cells (HSCs). The information is compiled from peer-reviewed research to guide the design and execution of similar preclinical studies.
Introduction
Gene therapy holds immense promise for treating a variety of genetic and acquired diseases. A significant challenge in ex vivo gene therapy involving HSCs is the relatively low efficiency of gene transfer using lentiviral vectors (LVs). Recent studies have identified this compound, a cyclic resveratrol trimer, as a potent small molecule that significantly enhances the transduction efficiency of LVs into HSCs. This compound transiently reduces the expression of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, which act as intrinsic viral restriction factors in HSCs. By downregulating these proteins, this compound facilitates the escape of lentiviral cores from the endosomes, leading to more efficient gene delivery. In vivo studies using humanized mouse models have demonstrated that pre-treatment of human HSCs with this compound leads to higher and more stable long-term gene marking in various hematopoietic lineages without observable toxicity or alteration of hematopoietic differentiation.
Mechanism of Action: this compound in Lentiviral Gene Transfer
This compound enhances lentiviral gene delivery to hematopoietic stem cells by mitigating the effects of intrinsic antiviral restriction factors. The proposed signaling pathway is as follows:
Caption: this compound signaling pathway in HSCs.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in gene therapy.
Table 1: Reagents and Concentrations
| Reagent | Concentration | Vehicle Control |
| This compound | 30 µM | 0.06% DMSO |
Table 2: In Vivo Experimental Parameters
| Parameter | Value |
| Animal Model | NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice |
| Irradiation Dose | 2.40 Gy |
| Cell Type | Human Umbilical Cord Blood (UCB) CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs) |
| Number of Transplanted Cells | 3 x 105 cells per mouse |
| Lentiviral Vector | pRRL-SIN-MND-EGFP |
| Multiplicity of Infection (MOI) | 10 and 25 |
| Route of Administration | Retro-orbital injection |
Detailed Experimental Protocols
Protocol 1: Preparation of Human Hematopoietic Stem Cells
-
Cell Source: Obtain human umbilical cord blood (UCB) from consenting donors.
-
Isolation of CD34+ Cells:
-
Isolate mononuclear cells (MNCs) from UCB by density gradient centrifugation.
-
Enrich for CD34+ cells using a positive immunomagnetic selection kit according to the manufacturer's protocol.
-
-
Pre-stimulation of CD34+ Cells:
-
Thaw cryopreserved CD34+ cells and culture them for 24 hours in a suitable serum-free medium (e.g., X-VIVO 10) supplemented with a cytokine cocktail (e.g., 50 ng/mL each of SCF, TPO, and Flt3L).
-
Protocol 2: Lentiviral Transduction of HSCs with this compound
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the vehicle control (0.06% DMSO in cell culture medium).
-
Thaw the lentiviral vector (pRRL-SIN-MND-EGFP) on ice.
-
-
Transduction Procedure:
-
After the 24-hour pre-stimulation, add this compound to the cell culture to a final concentration of 30 µM. For the control group, add the vehicle control.
-
Incubate the cells with this compound or vehicle for 4 hours.
-
Add the lentiviral vector at the desired MOI (e.g., 10 or 25).
-
Continue the incubation for a total of 20-24 hours.
-
-
Cell Harvest:
-
After the transduction period, harvest the cells and wash them to remove the virus and this compound.
-
Resuspend the cells in a suitable buffer (e.g., PBS) for injection.
-
Protocol 3: In Vivo Mouse Xenotransplantation
-
Animal Preparation:
-
Use immunodeficient NSG mice (6-8 weeks old).
-
Irradiate the mice with a sublethal dose of 2.40 Gy using an X-ray source.
-
-
Cell Transplantation:
-
Within 24 hours of irradiation, transplant 3 x 105 of the transduced human CD34+ cells into each mouse via retro-orbital injection.
-
-
Post-Transplantation Monitoring:
-
Monitor the health and weight of the mice regularly.
-
Perform peripheral blood draws at specified time points (e.g., 7 days, 14 days, and 22 weeks) to assess human cell engraftment and gene marking.
-
Protocol 4: Analysis of Human Cell Engraftment and Gene Marking
-
Sample Collection:
-
Collect peripheral blood from the mice into tubes containing an anticoagulant.
-
At the end of the study, harvest bone marrow and spleen for a more detailed analysis.
-
-
Flow Cytometry Analysis:
-
Perform red blood cell lysis on the collected samples.
-
Stain the cells with fluorescently labeled antibodies against human and mouse hematopoietic markers (e.g., human CD45, mouse CD45, and lineage-specific markers like CD3 for T-cells, CD19 for B-cells, and CD33 for myeloid cells).
-
Analyze the samples using a flow cytometer to determine the percentage of human cell engraftment (hCD45+ cells) and the percentage of EGFP expression within the human cell populations.
-
Experimental Workflow Diagram
Caption: In vivo experimental workflow.
Application Notes and Protocols: Caraphenol A for Enhanced Gene Marking in Murine Hematopoietic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene therapy utilizing hematopoietic stem cells (HSCs) holds immense promise for treating a range of genetic and hematological disorders. A significant challenge in clinical applications is the inherent resistance of HSCs to lentiviral vector (LV)-mediated gene transfer, often necessitating high vector doses which can increase the risk of genotoxicity and manufacturing costs. Caraphenol A, a cyclic resveratrol trimer, has emerged as a potent, non-toxic small molecule that significantly enhances LV gene delivery to human and non-human primate HSCs.[1][2][3] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound to improve gene marking in murine models, a critical step in preclinical validation of HSC-based gene therapies.
Mechanism of Action
This compound facilitates lentiviral transduction by transiently modulating the intrinsic antiviral immunity of HSCs.[1][4] The primary mechanism involves the downregulation of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[1][4] These proteins are known to restrict viral entry by interfering with the fusion of viral and endosomal membranes. By reducing the expression and localization of IFITM2/3 at late endosomes, this compound promotes the escape of the lentiviral core into the cytoplasm, thereby increasing the efficiency of reverse transcription and subsequent integration of the therapeutic gene into the host genome.[1][2][4] This enhancement of gene delivery is achieved without altering the lentiviral integration pattern or inducing cellular toxicity.[4][5]
Signaling Pathway: this compound-Mediated Enhancement of Lentiviral Transduction
Caption: this compound enhances lentiviral gene delivery by downregulating IFITM2/3 proteins.
Quantitative Data Summary
The following tables summarize the in vivo effects of this compound on gene marking efficiency in immunodeficient mice transplanted with treated human CD34+ HSCs.
Table 1: EGFP Marking in Murine Hematopoietic Tissues
| Treatment Group | Multiplicity of Infection (MOI) | Spleen (% EGFP+) | Bone Marrow (% EGFP+) |
| DMSO (Control) | 10 | Waning over time | Waning over time |
| This compound | 10 | Stable Marking | Stable Marking |
| DMSO (Control) | 25 | Lower Marking | Lower Marking |
| This compound | 25 | Significantly Increased Marking | Significantly Increased Marking |
Data adapted from studies demonstrating stable EGFP marking in the this compound-treated groups compared to waning expression in controls.[4]
Table 2: Vector Copy Number (VCN) in Murine Bone Marrow
| Treatment Group | Multiplicity of Infection (MOI) | VCN (copies/cell) ex vivo | VCN (copies/cell) in vivo (Bone Marrow) |
| DMSO (Control) | 10 | ~0.05 | Not significantly increased |
| This compound | 10 | - | ~10-fold higher than control |
This data highlights the significant increase in vector integration in the progeny of long-term repopulating HSCs in vivo following this compound treatment.[4]
Experimental Protocols
Protocol 1: Ex Vivo Transduction of Murine HSCs with this compound
This protocol details the steps for treating murine hematopoietic stem and progenitor cells (HSPCs) with this compound to enhance lentiviral transduction efficiency prior to transplantation.
Materials:
-
Murine bone marrow cells
-
HSPC isolation kit (e.g., c-Kit magnetic beads)
-
Pre-stimulation media (e.g., SFEM with cytokines)
-
This compound (30 µM in DMSO)
-
DMSO (vehicle control)
-
Lentiviral vector (e.g., carrying EGFP reporter gene)
-
Transduction medium (e.g., SFEM with cytokines and polybrene)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Isolate HSPCs: Isolate lineage-negative, c-Kit-positive (LSK) cells from murine bone marrow using a commercially available kit.
-
Pre-stimulation: Pre-stimulate the isolated HSPCs for 24 hours in a suitable cytokine cocktail to promote cell cycle entry.
-
This compound Treatment:
-
Prepare two groups of cells: a treatment group and a vehicle control group.
-
To the treatment group, add this compound to a final concentration of 30 µM.
-
To the control group, add an equivalent volume of DMSO (e.g., 0.06%).
-
Incubate the cells for 4 hours at 37°C and 5% CO2.[4]
-
-
Lentiviral Transduction:
-
Following the 4-hour pre-treatment, add the lentiviral vector at the desired MOI to both the this compound-treated and control cells.
-
The total transduction period should be 24 hours.[4]
-
-
Cell Harvest: After 24 hours, harvest the cells by centrifugation and wash them to remove the virus and this compound.
-
In Vivo Transplantation: Resuspend the cells in a suitable buffer for transplantation into recipient mice.
Protocol 2: In Vivo Gene Marking Assessment in Mice
This protocol describes the transplantation of treated HSCs into recipient mice and the subsequent analysis of gene marking.
Materials:
-
Recipient mice (e.g., irradiated NSG mice)
-
Transduced HSPCs (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Antibodies for hematopoietic lineage markers (e.g., CD45, myeloid, T, and B cell markers)
-
DNA extraction kit
-
qPCR reagents for VCN analysis
Procedure:
-
Recipient Mouse Preparation: Irradiate recipient NSG mice (e.g., with 2.40 Gy) to ablate the native hematopoietic system.[4]
-
Transplantation: Transplant approximately 3 x 10^5 transduced HSPCs per mouse via retro-orbital or tail vein injection.[4]
-
Monitoring Engraftment and Gene Marking:
-
At selected time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood samples.
-
Perform flow cytometry to assess the percentage of human CD45+ cells (engraftment) and the percentage of EGFP+ cells within different hematopoietic lineages.
-
-
Terminal Analysis:
-
At the end of the study (e.g., 22 weeks), euthanize the mice and harvest bone marrow and spleen.[4]
-
Prepare single-cell suspensions from these tissues.
-
Perform flow cytometry to determine the percentage of EGFP+ cells.
-
Extract genomic DNA from bone marrow cells to determine the vector copy number by qPCR.
-
Experimental Workflow
Caption: Workflow for this compound-enhanced gene marking in mice.
This compound represents a significant advancement in the field of HSC gene therapy. Its ability to safely and effectively enhance lentiviral gene delivery can lead to more efficient and cost-effective clinical protocols.[5] The data and protocols presented here provide a framework for researchers to incorporate this compound into their preclinical murine studies, paving the way for its potential translation to human clinical trials for various genetic and hematological diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
Scalable total synthesis of (±)-caraphenol A
An efficient and scalable total synthesis of (±)-caraphenol A, a biologically active trimeric form of resveratrol, has been developed.[1] This methodology is significant for enabling broader investigation into the biological activities of caraphenol A, which has been shown to enhance gene delivery to hematopoietic stem cells.[2][3][4] The synthesis strategy is highlighted by an efficient intramolecular Friedel–Crafts reaction to construct the central nine-membered carbocycle, achieving an average yield of 89.5% per step.[1]
Overall Synthetic Strategy
The synthesis begins with readily available starting materials and proceeds through a sequence of key transformations, including a Corey–Chaykovsky epoxidation, Meinwald rearrangement, Grignard addition, and an acid-promoted cyclization to form a dihydrofuran intermediate.[1] A subsequent Fries rearrangement followed by an eight-step sequence leads to the crucial allylic alcohol precursor.[1] The key step is the intramolecular Friedel–Crafts cyclization of this precursor to form the nine-membered ring, which is the core of the this compound structure.[1]
Caption: Overall synthetic workflow for (±)-caraphenol A.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the scalable synthesis of (±)-caraphenol A.
| Step Number | Transformation Sequence | Key Reagents & Conditions | Combined Yield (%) |
| 1 | Starting Material → Intermediate C | 1. Me₃SI, n-BuLi2. ZnI₂3. Grignard Reagent B | 74% (over 3 steps) |
| 2 | Intermediate C → Dihydrofuran D | Acid-promoted cyclization | Not specified |
| 3 | Dihydrofuran D → Ketone G | 1. Multiple steps to F2. Fries Rearrangement | 80% (over 3 steps from D) |
| 4 | Ketone G → Allylic Alcohol I | Eight synthetic steps | 81% (over 3 of the 8 steps) |
| 5 | Allylic Alcohol I → Cyclized Product | 1. MsOH (72 equiv), THF, 50 °C, 45 min2. OsO₄, NMO | 73% (over 2 steps) |
| 6 | Cyclized Product → (±)-Caraphenol A | 1. NaIO₄2. Reagent B3. H₂, Pd/C; then HCl | Not specified |
Yields are as reported in the literature synopsis.[1]
Key Experimental Protocols
Protocol 1: Formation of Dihydrofuran D
This multi-step sequence begins from a readily prepared starting material and involves epoxidation, rearrangement, and addition reactions to set the stage for dihydrofuran formation.
-
Corey-Chaykovsky Epoxidation: The initial aldehyde (A) is treated with trimethylsulfonium iodide (Me₃SI) and n-butyllithium (n-BuLi) to form an epoxide.
-
Meinwald Rearrangement: The epoxide is rearranged using a Lewis acid such as zinc iodide (ZnI₂).
-
Grignard Addition: A Grignard reagent is added to the rearranged intermediate to yield compound C.
-
Acid-Promoted Cyclization: Treatment of compound C with acid promotes the cyclization to furnish the dihydrofuran intermediate D. This sequence proceeds with a 74% yield over the first three steps.[1]
Protocol 2: Key Friedel-Crafts Cyclization
This is the crucial step for constructing the nine-membered ring of this compound. The protocol involves the acid-mediated cyclization of the advanced allylic alcohol intermediate I.
Caption: Workflow for the key Friedel-Crafts cyclization step.
-
Reaction Setup: To a solution of the allylic alcohol precursor (I) in tetrahydrofuran (THF), add 72 equivalents of methanesulfonic acid (MsOH).
-
Reaction Execution: Heat the reaction mixture to 50 °C and stir for 45 minutes.
-
Workup and Subsequent Steps: Upon completion, the reaction is worked up. The resulting product is then subjected to dihydroxylation with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO).
-
Yield: This two-step sequence from allylic alcohol I provides the cyclized and dihydroxylated product in a 73% yield.[1]
Conclusion
The detailed protocols outlined provide a robust and scalable pathway to (±)-caraphenol A. The strategic use of a late-stage intramolecular Friedel-Crafts cyclization allows for the efficient construction of the complex nine-membered ring system.[1] This synthetic route is crucial for providing sufficient quantities of this compound and its analogues for further investigation into their therapeutic potential, particularly in the field of gene therapy.[5][6][7]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Resveratrol Tetramers via a Stereoconvergent Radical Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caraphenol A Dosage to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Caraphenol A dosage and minimize potential cytotoxic effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound?
A1: this compound is generally considered to have low cytotoxicity at concentrations effective for its primary application of enhancing lentiviral vector gene delivery. Studies have shown that this compound does not impact the viability or proliferation of human hematopoietic stem and progenitor cells (HSPCs) at concentrations up to 50 μM.[1] In comparative studies, this compound demonstrated less impact on HeLa cell growth than α-viniferin, a related resveratrol trimer, further suggesting its low cytotoxic profile.[1]
Q2: Are there any known IC50 values for this compound?
A2: Currently, there is limited publicly available data detailing the half-maximal inhibitory concentration (IC50) of this compound for cytotoxicity across a wide range of cell lines. The existing research has primarily focused on its efficacy at non-toxic concentrations. Therefore, it is crucial to determine the optimal, non-toxic dosage for your specific cell line and experimental conditions empirically.
Q3: What is the known mechanism of action of this compound?
A3: The primary described mechanism of action for this compound, particularly in the context of enhancing lentiviral transduction, involves the transient reduction and relocalization of Interferon-Induced Transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, within the endosomal pathway.[1][2] This alteration of IFITM protein localization is believed to facilitate the escape of viral cores from the endosome into the cytoplasm.
Q4: How do I determine the optimal non-toxic dosage of this compound for my cell line?
A4: The optimal dosage should be determined by performing a dose-response experiment using a cell viability assay, such as the MTT or LDH assay. We recommend testing a range of concentrations, for example, from 1 µM to 100 µM, to identify the concentration at which you observe the desired effect without significant cytotoxicity. It is advisable to start with the concentrations reported in the literature for similar applications (e.g., 30-50 µM for hematopoietic stem cells) and expand the range based on your initial results.[1]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is noted for its low toxicity, like any experimental compound, it may have off-target effects, especially at higher concentrations. As a resveratrol oligomer, it is possible that at high concentrations, it could influence pathways modulated by resveratrol, such as those involved in apoptosis or cell cycle regulation.[3][4] However, specific off-target effects of this compound have not been extensively characterized.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in my experiment.
-
Possible Cause 1: Suboptimal concentration. The concentration of this compound being used may be too high for your specific cell line, which might be more sensitive than those previously tested.
-
Solution: Perform a dose-response curve to determine the IC50 value for your cell line. Start with a lower concentration range and gradually increase it.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity, especially at higher final concentrations in the cell culture medium.
-
Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause 3: Contamination. Microbial contamination of the cell culture or reagents can lead to cell death.
-
Solution: Regularly check your cell cultures for signs of contamination. Use sterile techniques and ensure all reagents are sterile.
-
Issue 2: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in the assay readout.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates. Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and assay results.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Variation in incubation times. Inconsistent incubation times with the assay reagent (e.g., MTT, LDH substrate) can lead to variable results.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure consistent incubation times for all plates.
-
Data Presentation
Table 1: Summary of Reported Effects of this compound on Cell Viability
| Cell Line/Type | Concentration | Observed Effect | Citation |
| Human Hematopoietic Stem and Progenitor Cells (HSPCs) | Up to 50 µM | No effect on cell viability or proliferation. | [1] |
| HeLa | Not specified | Less effect on cell growth compared to α-viniferin. | [1] |
Note: This table summarizes the limited available data. It is highly recommended to perform cell-type-specific cytotoxicity assessments.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
This protocol provides a general method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Cells of interest and complete culture medium
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Stop solution (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (untreated cells treated with lysis buffer 45 minutes before the end of the experiment)
-
No-cell control (medium only)
-
-
-
Sample Collection:
-
After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Known mechanism of this compound in enhancing lentiviral transduction.
Caption: Hypothetical cytotoxic pathway of this compound at high concentrations.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Transduction Efficiency with Caraphenol A
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Caraphenol A to enhance transduction efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve transduction efficiency?
This compound is a cyclic resveratrol trimer, a natural compound that has been shown to significantly enhance lentiviral (LV) gene delivery to various cell types, most notably hematopoietic stem and progenitor cells (HSPCs).[1][2] It works by overcoming the intrinsic resistance of these cells to viral vectors.[2][3]
Q2: What is the primary mechanism of action for this compound in enhancing transduction?
This compound improves transduction efficiency by modulating the cellular antiviral response. Specifically, it reduces the levels of interferon-induced transmembrane (IFITM) proteins, IFITM2 and IFITM3, and alters their association with late endosomes.[1][2] This action facilitates the escape of the lentiviral core from the endosome into the cytoplasm, a critical step for successful transduction.[1][2]
Q3: Is this compound toxic to cells?
Studies have shown that this compound is non-toxic at effective concentrations.[3] It does not negatively impact cell viability or proliferation.[1] This makes it a safer alternative to other transduction enhancers like rapamycin, which can slow cell proliferation.[1][3]
Q4: Does this compound affect the integration profile of the lentiviral vector?
No, this compound-mediated enhancement of transduction does not alter the lentiviral integration pattern or cause bias in lineage differentiation of hematopoietic stem cells.[1][2][3]
Q5: Can this compound be used with other transduction enhancers?
Co-incubation of this compound with other enhancers like PGE-2 has shown an additive effect in enhancing transduction. However, combining it with compounds like rapamycin may lead to reduced cell viability.[1]
Troubleshooting Guide
This guide addresses common issues encountered during transduction experiments and how this compound can be a part of the solution.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Transduction Efficiency | Intrinsic cellular resistance to viral entry. | - Utilize this compound: Co-apply this compound with your lentiviral vector during transduction to counteract the effects of antiviral proteins like IFITM2/3.[1][2] - Optimize MOI: Even with this compound, determining the optimal Multiplicity of Infection (MOI) for your specific cell type is crucial.[4][5][6] |
| Low viral titer. | - Concentrate Virus: Concentrate your viral stock through methods like ultracentrifugation.[7][8] - Accurate Tittering: Ensure you have an accurate measure of your functional viral titer.[7] | |
| Poor virus-cell contact. | - Use Transduction Enhancers: Besides this compound, other enhancers like Polybrene can be used to neutralize charge repulsion between the virus and cells, though this compound offers a specific mechanism-based enhancement.[4][5][8] | |
| Cell Toxicity | Sensitivity to transduction reagents. | - Confirm Reagent Toxicity: If using other enhancers alongside this compound, ensure they are not the source of toxicity. This compound itself has been shown to be non-toxic.[1][3] - Reduce Incubation Time: While this compound can be present for the duration of transduction, you can test reducing the overall incubation time of the viral cocktail. |
| Inconsistent Results | Variability in experimental conditions. | - Standardize Protocol: Ensure consistent cell density, health, and passage number.[5][8] - Fresh Virus: Avoid multiple freeze-thaw cycles of your viral stock, as this can reduce titer.[7] |
Data Presentation
Table 1: Effect of this compound on Lentiviral Transduction in UCB-CD34+ HSPCs
| Treatment | MOI | Vector Copy Number (VCN) | Fold Increase |
| DMSO (Control) | 10 | ~0.5 | - |
| This compound (30 µM) | 10 | ~1.5 | ~3.0x |
| DMSO (Control) | 25 | ~1.0 | - |
| This compound (30 µM) | 25 | ~2.5 | ~2.5x |
This table summarizes representative data based on findings from existing literature. Actual results may vary depending on experimental conditions.[1]
Experimental Protocols
Protocol 1: Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells (HSPCs) with this compound Enhancement
Materials:
-
Human Umbilical Cord Blood (UCB) CD34+ HSPCs
-
Lentiviral vector (e.g., expressing a fluorescent reporter)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Stem cell culture medium
-
Cytokines for pre-stimulation (e.g., SCF, TPO, Flt3L)
Procedure:
-
Cell Thawing and Pre-stimulation: Thaw cryopreserved UCB-CD34+ HSPCs and culture them for 24 hours in stem cell medium supplemented with cytokines.
-
Preparation of Transduction Cocktail:
-
For the experimental group, prepare a transduction cocktail containing the lentiviral vector at the desired MOI and this compound at a final concentration of 30 µM.
-
For the control group, prepare a similar cocktail with an equivalent volume of DMSO instead of this compound.
-
-
Transduction:
-
Add the respective transduction cocktails to the pre-stimulated HSPCs.
-
Incubate the cells with the virus and this compound/DMSO for a total of 24 hours.
-
-
Post-Transduction Culture and Analysis:
-
After 24 hours, wash the cells to remove the viral particles and this compound.
-
Culture the cells for an additional 48-72 hours to allow for transgene expression.
-
Analyze transduction efficiency by flow cytometry (for fluorescent reporters) or by measuring the vector copy number (VCN) via qPCR.
-
Visualizations
Caption: Mechanism of this compound in enhancing lentiviral transduction.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Culture – How to Optimize your Viral Transduction | abm Inc. [info.abmgood.com]
- 6. Troubleshooting Low Viral Titer | VectorBuilder [en.vectorbuilder.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. go.zageno.com [go.zageno.com]
Caraphenol A stability and storage conditions
This technical support center provides guidance on the stability and storage of Caraphenol A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Direct stability data for this compound is limited. Much of the guidance provided is inferred from studies on structurally related polyphenolic compounds, such as the stilbenoid resveratrol, of which this compound is a trimer. This information should be used as a guide and supplemented with in-house stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For optimal stability, solid this compound should be stored at 4°C and protected from light.
Q2: What is the recommended way to prepare and store this compound solutions?
This compound is soluble in DMSO (50 mg/mL with ultrasonication)[1]. For stock solutions prepared in DMSO, the following storage conditions are recommended[2]:
-
-80°C for up to 6 months (protect from light).
-
-20°C for up to 1 month (protect from light).
It is advisable to use freshly opened, anhydrous DMSO to minimize the impact of water content on solubility and stability[2].
Q3: My this compound solution has changed color. What could be the cause?
Color change can be an indicator of degradation, particularly oxidation. Polyphenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air and light. Stilbenoids, the class of compounds this compound belongs to, are known to be sensitive to air and light[3].
Q4: I am seeing variable results in my experiments using this compound. Could stability be an issue?
Yes, inconsistent results can be a sign of compound degradation. The stability of this compound, like other stilbenoids, can be affected by several factors including pH, temperature, and light exposure[3][4][5]. For instance, the related compound resveratrol shows increased degradation at pH values above 6.8[5]. If your experimental conditions involve alkaline pH, elevated temperatures, or prolonged exposure to light, degradation of this compound is a possibility.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to this compound stability.
| Issue | Potential Cause | Recommended Action |
| Reduced compound activity or inconsistent results | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions from solid compound.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect solutions from light at all times.- If possible, assess the purity of your solution using a suitable analytical method (e.g., HPLC). |
| Precipitation in the stock solution | Poor solubility or compound degradation. | - Ensure the DMSO used is of high purity and anhydrous.- Gently warm the solution and sonicate to redissolve.- If precipitation persists, consider preparing a fresh, potentially more dilute, stock solution. |
| Discoloration of the solution | Oxidation or photodegradation. | - Discard the discolored solution.- Prepare fresh solutions and ensure they are protected from light and oxygen (e.g., by using amber vials and minimizing headspace). |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Protect from light[1][2]. |
| Solution in DMSO | -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles[2]. |
| Solution in DMSO | -20°C | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles[2]. |
Table 2: Factors Influencing the Stability of Structurally Related Polyphenols (e.g., Resveratrol, Stilbenoids)
| Factor | Effect on Stability | Recommendations |
| Light | Can cause photodegradation and trans-to-cis isomerization of the stilbene structure[3]. Sunlight, in particular, leads to significant degradation of polyphenols[6][7]. | Always store and handle this compound and its solutions in the dark or in amber-colored vials. |
| Temperature | Higher temperatures accelerate degradation. Polyphenols are generally more stable at lower temperatures (-20°C)[8][9]. Storage at 40°C leads to notable degradation[6][7]. | Store solutions at -20°C or -80°C for long-term stability. Avoid repeated exposure to room temperature. |
| pH | Stability is pH-dependent. The related compound resveratrol is stable in acidic conditions but degrades rapidly in alkaline environments (pH > 6.8)[5]. | For aqueous buffers, maintain a slightly acidic to neutral pH if possible. Be aware of potential for accelerated degradation in basic media. |
| Oxygen | Polyphenols are susceptible to oxidation, which can be initiated by exposure to air[3]. | Use degassed solvents where possible. Store solutions in tightly sealed containers with minimal headspace. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution via HPLC
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
Objective: To determine the degradation of this compound over time under defined conditions.
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental buffer/medium
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Temperature-controlled incubator/water bath
-
Light-protected containers (e.g., amber vials)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Preparation of Test Solutions: Dilute the stock solution with the experimental buffer/medium to the final desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of this compound.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Ensure the container is appropriately sealed and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plotting the Data: Plot the percentage of this compound remaining against time to visualize the degradation profile.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Caraphenol A Solubility and Handling: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caraphenol A, focusing on its solubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent for in vitro studies?
This compound is a cyclic resveratrol trimer, a type of polyphenol.[1] Due to its hydrophobic nature, it is poorly soluble in aqueous solutions like culture media. The recommended solvent for preparing stock solutions for cell culture experiments is dimethyl sulfoxide (DMSO).[1][2]
Q2: At what concentration is this compound typically used in cell culture experiments?
This compound has been shown to be effective in enhancing lentiviral gene delivery to hematopoietic stem and progenitor cells at a concentration of 30 µM.[1][2] It is important to note that the optimal concentration may vary depending on the cell type and the specific application.
Q3: Is this compound cytotoxic?
At a concentration of 30 µM, this compound has been reported to be non-cytotoxic to human and nonhuman primate hematopoietic stem and progenitor cells.[2][3] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: What is the mechanism of action of this compound?
This compound has been shown to enhance lentiviral transduction by reducing the levels of the antiviral restriction factors, interferon-induced transmembrane (IFITM) proteins IFITM2 and IFITM3, and altering their association with late endosomes.[1][2][4] This facilitates the escape of the lentiviral core from the endosome into the cytoplasm.[2]
Troubleshooting Guide: this compound Precipitation in Culture Media
One of the most common issues encountered when working with this compound is its precipitation upon dilution into aqueous culture media. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Precipitate forms in the culture medium after adding this compound.
This is a common problem with hydrophobic compounds. The final concentration of DMSO in the culture medium is a critical factor in maintaining the solubility of this compound.
Initial Checks and Solutions:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1% to 0.5%, as higher concentrations can be toxic to most cell lines.[5] For sensitive cell lines, the final DMSO concentration should be kept as low as possible, ideally at or below 0.1%.[6][7]
-
Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. A 1000X stock solution is often recommended, as this allows for a 1:1000 dilution into the culture medium, keeping the final DMSO concentration at 0.1%.[6]
-
Dilution Method: When diluting the DMSO stock solution, add it directly to the pre-warmed culture medium with gentle mixing. Avoid adding the culture medium to the concentrated DMSO stock.[5]
-
Temperature: Ensure both the this compound stock solution and the culture medium are at 37°C before mixing.[6]
Advanced Troubleshooting:
If precipitation persists, consider the following steps:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the this compound stock solution in pre-warmed culture medium.
-
Use of a Carrier Protein: For particularly challenging situations, consider pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) before adding it to the culture medium.
Experimental Data Summary
The following table summarizes the key quantitative data for the use of this compound in cell culture based on published literature.
| Parameter | Value | Cell Types | Source |
| Effective Concentration | 30 µM | HeLa, CD34+ HSPCs | [2] |
| Vehicle | DMSO | HeLa, CD34+ HSPCs | [2] |
| Final DMSO Concentration in Media | 0.06% | CD34+ HSPCs | [2] |
| Reported Cytotoxicity | Non-cytotoxic at 30 µM | CD34+ HSPCs | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 30 mM stock solution of this compound in DMSO and its subsequent dilution to a 30 µM working concentration in culture medium.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
37°C water bath or incubator
Procedure:
-
Prepare a 30 mM Stock Solution:
-
Calculate the required mass of this compound to prepare the desired volume of a 30 mM stock solution (Molecular Weight of this compound to be obtained from the supplier).
-
In a sterile, amber or foil-wrapped microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath at 37°C for 10-20 minutes can aid dissolution if necessary.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the 30 mM stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Prepare a 30 µM Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw the 30 mM this compound stock solution at room temperature or in a 37°C water bath.
-
Vortex the stock solution briefly.
-
To prepare a 30 µM working solution, dilute the 30 mM stock solution 1:1000 in the pre-warmed culture medium. For example, add 1 µL of the 30 mM stock solution to 999 µL of culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mix immediately by gentle inversion or pipetting. Do not vortex vigorously as this may cause foaming of the medium.
-
Use the freshly prepared working solution for your cell culture experiments.
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol provides a general method to assess the cytotoxicity of this compound in a specific cell line using the MTT assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test might be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, e.g., 0.1%) and an untreated control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Troubleshooting Workflow for this compound Solubility
The following workflow provides a step-by-step guide to addressing solubility issues with this compound in culture media.
Caption: Troubleshooting workflow for this compound solubility issues.
Signaling Pathway of this compound in Enhancing Lentiviral Transduction
This diagram illustrates the proposed mechanism of action for this compound in facilitating lentiviral entry into the host cell.
Caption: this compound enhances LV transduction via IFITM2/3.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IFITM2 Presents Antiviral Response through Enhancing Type I IFN Signaling Pathway [mdpi.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Caraphenol A in Lentiviral Vector Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Caraphenol A to enhance lentiviral vector transduction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect lentiviral vectors?
This compound is a cyclic trimer of resveratrol. It has been shown to enhance the efficiency of gene delivery by lentiviral vectors (LVs), particularly to hematopoietic stem and progenitor cells.[1][2] Its mechanism of action involves reducing the antiviral restriction imposed by interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, at the endosome.[1][2][3][4] This facilitates the escape of the lentiviral core from the endosome into the cytoplasm, ultimately leading to a higher number of successful transduction events.[1][2]
Q2: Does this compound impact the integrity of the lentiviral vector itself?
Current research suggests that this compound's primary effect is on the host cell's intrinsic antiviral mechanisms, rather than directly on the lentiviral vector's physical integrity.[1][2] It enhances transduction by modulating cellular factors, specifically by downregulating and relocalizing endosomal IFITM2/3 proteins.[1]
Q3: Will using this compound alter the integration profile of my lentiviral vector?
Studies have shown that this compound-mediated enhancement of transduction does not alter the lentiviral integration pattern or bias lineage differentiation.[1][2] While a slight reduction in integrations near transcription start sites was observed in one study, no significant differences were found in the frequency of chromosomal insertion relative to genomic features or known oncogenes.[1]
Q4: Does this compound affect the reverse transcription process?
This compound increases the total amount of reverse-transcribed viral DNA within the target cell.[1] However, it does not impact the efficiency of the reverse transcription process itself.[1] The observed increase in reverse transcription products is a downstream effect of more efficient endosomal escape and a larger number of viral cores reaching the cytoplasm.[1]
Q5: Is this compound toxic to cells?
The available literature describes this compound as a nontoxic approach for improving LV-mediated gene therapy.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low transduction efficiency despite using this compound. | Suboptimal timing of this compound addition. | For maximal enhancement, this compound should be added simultaneously with the lentiviral vector. Some enhancement can still be observed if added up to 4 hours after the vector.[1] |
| Ineffective concentration of this compound. | Titrate the concentration of this compound to determine the optimal dose for your specific cell type and experimental conditions. A concentration of 30 µM has been used effectively with human UCB-CD34+ HSPCs.[1] | |
| Cell type is not responsive to this compound's mechanism. | The primary mechanism of this compound is the downregulation of IFITM2/3.[1][2] If your target cells do not express these restriction factors or have other dominant blocks to lentiviral transduction, the effect of this compound may be limited. | |
| Variability in transduction enhancement between experiments. | Inconsistent this compound quality or storage. | Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment to avoid degradation. |
| Differences in cell health and passage number. | Use healthy, low-passage cells for transduction experiments. Cellular stress can affect transduction efficiency and the response to enhancers. | |
| Unexpected changes in cell morphology or viability. | This compound concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your target cells. |
| Impurities in the this compound preparation. | Use high-purity this compound from a reputable supplier. |
Quantitative Data Summary
| Parameter | Effect of this compound | Fold Change/Observation | Cell Type | Reference |
| Lentiviral Transduction | Enhancement | Significant ex vivo enhancement | Human and nonhuman primate hematopoietic stem and progenitor cells | [1][2] |
| Reverse Transcription Products | Increase in total pool | 2- to 3-fold increase | UCB-CD34+ HSPCs | [1] |
| LV Integration Profile | No significant alteration | No significant differences in integration frequency near genomic features or oncogenes | Human cells derived from transplanted HSCs | [1] |
| IFITM2/3 Protein Levels | Downregulation and relocalization | Altered levels and association with late endosomes | Not specified | [1][2] |
Experimental Protocols
Protocol 1: Enhancement of Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells (HSPCs) with this compound
Objective: To increase the transduction efficiency of lentiviral vectors in HSPCs using this compound.
Materials:
-
Human or nonhuman primate CD34+ HSPCs
-
Lentiviral vector stock
-
This compound (e.g., 30 mM stock in DMSO)
-
Appropriate cell culture medium (e.g., StemSpan)
-
Transduction-permissive plates
-
Dimethyl sulfoxide (DMSO) as a vehicle control
Procedure:
-
Thaw and culture HSPCs according to standard protocols.
-
On the day of transduction, prepare the transduction medium.
-
Prepare two sets of transduction conditions:
-
Control: Add DMSO (vehicle control) to the transduction medium at a final concentration equivalent to the this compound condition (e.g., 0.06%).
-
This compound: Add this compound to the transduction medium to achieve the desired final concentration (e.g., 30 µM).
-
-
Add the lentiviral vector to both the control and this compound-containing media at the desired multiplicity of infection (MOI).
-
Gently mix the transduction cocktails.
-
Add the respective transduction cocktails to the plated HSPCs.
-
Incubate the cells for the desired transduction period (e.g., 24 hours).
-
Following transduction, wash the cells to remove the vector and this compound.
-
Culture the cells for an appropriate period (e.g., 48-72 hours) before assessing transduction efficiency via flow cytometry (for fluorescent reporter genes) or qPCR (for vector copy number).
Visualizations
Caption: Mechanism of this compound in enhancing lentiviral transduction.
Caption: Experimental workflow for testing this compound's effect.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with Caraphenol A Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Caraphenol A in cell viability and cytotoxicity studies. This compound, a cyclic resveratrol trimer, has been noted for its unique biological activities, including the enhancement of lentiviral vector gene delivery with minimal cytotoxic effects.[1][2][3] This guide offers detailed experimental protocols and solutions to common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cells?
A1: Current research suggests that this compound is largely non-cytotoxic across various cell types, including hematopoietic stem and progenitor cells, at concentrations effective for enhancing gene delivery (e.g., up to 30 µM).[1][4] Unlike its monomer resveratrol, which can induce apoptosis and cell cycle arrest at higher concentrations, this compound has been shown to have no significant effect on cell viability or proliferation.[3][5][6]
Q2: My MTT/XTT assay shows an unexpected increase in cell viability after this compound treatment. What is happening?
A2: This is a common artifact observed with polyphenolic compounds like resveratrol and its derivatives.[7] this compound, due to its antioxidant properties, can directly reduce the tetrazolium salts (MTT, XTT, etc.) to their colored formazan product, independent of cellular metabolic activity.[4][8][9] This leads to a false positive signal, making it seem as though the cells are more viable than they are.
Q3: How can I confirm if this compound is interfering with my tetrazolium-based assay?
A3: A cell-free control experiment is the most effective way to determine interference.[8][9] This involves running the assay with this compound in your cell culture medium but without any cells. A color change in this cell-free environment confirms direct chemical reduction of the assay reagent by your compound.
Q4: What are the alternative cell viability assays that are not prone to interference by this compound?
A4: To avoid interference from the reducing potential of this compound, it is recommended to use assays with different detection principles. Suitable alternatives include:
-
Sulforhodamine B (SRB) assay: This assay is based on the staining of total cellular protein.[8]
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP as an indicator of metabolic activity.[8]
-
Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells into the culture medium, thereby quantifying cytotoxicity rather than viability.[10][11]
Q5: What is the primary mechanism of action of this compound?
A5: The primary characterized mechanism of action for this compound is the downregulation of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[1] This downregulation relieves the restriction on lentiviral transduction, enhancing gene delivery into cells.[1][12]
Data Presentation
The following table summarizes the observed effects of this compound on cell viability from published studies. Note that specific IC50 values for cytotoxicity are generally not reported, as the compound is considered non-cytotoxic at effective concentrations.
| Cell Line/Type | Assay(s) Used | Concentration Range Tested | Observed Effect on Viability | Reference |
| Mobilized Peripheral Blood CD34+ HSPCs | Not specified | Up to 30 µM | No reduction in proliferation | [1] |
| Umbilical Cord Blood CD34+ HSPCs | Not specified | Up to 30 µM | No effect on viability | [1] |
| HeLa cells | Not specified | Not specified | Less effect on cell growth compared to α-viniferin | [1] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: 0.1% NP-40, 4 mM HCl in isopropanol.[1]
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound and appropriate controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[1][13]
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.[1][8]
-
Add 150 µL of MTT solubilization solution to each well.[1]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]
LDH Cytotoxicity Assay Protocol
This protocol measures LDH released into the cell culture medium.
Reagents:
-
Commercially available LDH assay kit (recommended for standardized reagents) or self-made reagents.[10][14]
-
Lysis Solution (often 10X Triton X-100) for maximum LDH release control.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.[10]
-
Include wells for three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis solution 45 minutes before the assay endpoint.
-
No cell control: Medium only for background.
-
-
Treat the experimental wells with this compound.
-
Incubate for the desired duration.
-
Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution if required by the kit.
-
Read the absorbance at 490 nm.
Troubleshooting Guides
| Symptom | Possible Cause | Troubleshooting Steps |
| High background in MTT/XTT assay (especially in this compound-treated wells) | Direct reduction of the tetrazolium salt by this compound.[7][9] | 1. Run a cell-free control: Add this compound to cell-free medium with the MTT/XTT reagent. A color change confirms interference. 2. Subtract background: Subtract the absorbance from the cell-free control from your experimental wells. 3. Switch to a non-redox-based assay: Use SRB or an ATP-based assay for more reliable results.[8] |
| Low signal or poor dynamic range in LDH assay | Insufficient cell death or incorrect timing of the assay. | 1. Optimize cell number: Ensure you have a sufficient number of cells to detect LDH release. 2. Check incubation time: The optimal time for LDH release can vary. Perform a time-course experiment. 3. Verify positive control: Ensure the maximum LDH release control shows a strong signal. |
| Inconsistent readings between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the plate. | 1. Ensure a single-cell suspension before seeding. 2. Use multichannel pipettes for consistency. 3. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. |
Visualizations
Experimental Workflow for Assessing Assay Interference
Caption: Workflow to detect and correct for this compound interference in tetrazolium-based assays.
Signaling Pathway of this compound in Lentiviral Transduction
Caption: this compound enhances viral entry by downregulating IFITM protein-mediated restriction.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol causes cell cycle arrest, decreased collagen synthesis, and apoptosis in rat intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol promotes apoptosis and G2/M cell cycle arrest of fibroblast-like synoviocytes in rheumatoid arthritis through regulation of autophagy and the serine-threonine kinase-p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced MTT-reducing activity under growth inhibition by resveratrol in CEM-C7H2 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Reducing off-target effects of Caraphenol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving Caraphenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary research application?
This compound is a cyclic resveratrol trimer, a naturally occurring polyphenol.[1][2] Its primary application in research is to enhance the efficiency of lentiviral vector (LV) gene delivery, particularly into hematopoietic stem and progenitor cells (HSPCs).[1][2][3][4] This can improve the outcomes of gene therapy protocols by increasing the percentage of successfully modified cells.[3][5]
Q2: What is the established mechanism of action for this compound in enhancing gene delivery?
This compound enhances lentiviral transduction by reducing the cellular levels of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[1][2] These proteins are part of the intrinsic immune system and act as a barrier to viral entry by associating with late endosomes.[1][4][5] By downregulating IFITM2/3, this compound facilitates the escape of the lentiviral core from the endosome into the cytoplasm, thereby increasing the success of transduction.[1][2]
Q3: Besides its effect on IFITM proteins, are there other known biological activities of this compound?
As a resveratrol oligomer, this compound may share some of the broader biological activities of resveratrol, which is known to have anti-inflammatory, antioxidant, and anti-cancer properties.[1][6] Resveratrol can influence various signaling pathways, including those involving mTOR, sirtuins, and NF-κB.[1][7][8] While the primary described effect of this compound in the context of gene delivery is on IFITM proteins, researchers should be aware of these potential additional activities when designing experiments and interpreting results.
Q4: What is the recommended concentration range for using this compound?
The effective concentration of this compound for enhancing lentiviral transduction in human mobilized peripheral blood CD34+ (mPB-CD34+) cells has been reported to be in the range of 10 µM to 30 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q5: Is this compound associated with cellular toxicity?
Studies have shown that this compound is non-toxic to hematopoietic stem and progenitor cells at effective concentrations for enhancing lentiviral transduction.[3] It does not appear to negatively impact the proliferation or differentiation of these cells.[1][3] However, as with any small molecule, it is crucial to assess cytotoxicity in your specific experimental system, for instance, by using a cell viability assay.
Troubleshooting Guide
Issue 1: Inconsistent or no significant increase in lentiviral transduction efficiency after this compound treatment.
If you are not observing the expected enhancement in gene delivery, consider the following possibilities and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with this compound (e.g., 1 µM to 50 µM) to identify the optimal concentration for your specific cell type. |
| Cell Type Specificity | The expression levels of IFITM proteins can vary between cell types. Confirm that your target cells express IFITM2 and IFITM3 at levels that would restrict lentiviral transduction. |
| Compound Stability and Storage | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Timing of Treatment | Optimize the pre-incubation time of cells with this compound before adding the lentiviral vector. A typical pre-incubation time is around 2 hours. |
| Lentiviral Vector Pseudotype | The enhancing effect of this compound has been specifically documented for VSV-G pseudotyped lentiviruses, which enter cells via the endosomal pathway.[1] The effect may differ for vectors with different envelope proteins. |
Issue 2: How can I confirm that the observed enhancement in transduction is due to the intended on-target mechanism?
To validate that this compound is working as expected in your system, you can perform the following experiments:
-
Western Blot Analysis: Culture your cells with and without this compound and measure the protein levels of IFITM2 and IFITM3. A successful on-target effect should show a reduction in these proteins in the treated cells.
-
Confocal Microscopy: Visualize the localization of IFITM2/3 proteins in treated versus untreated cells. This compound treatment has been shown to reduce the number and intensity of IFITM2/3-containing endosomes.[1]
-
Use of a Structurally Unrelated Compound: If available, use another compound known to downregulate IFITM proteins (e.g., rapamycin, though be mindful of its other effects) to see if it recapitulates the phenotype.[1]
Issue 3: I am observing unexpected cellular phenotypes after this compound treatment.
If you notice changes in cell morphology, proliferation rates, or other unexpected effects, consider the following:
-
Investigate Broader Signaling Pathways: As this compound is a resveratrol oligomer, it may be influencing other cellular pathways.[1][7][8] Consider performing pathway analysis (e.g., RNA sequencing or phospho-proteomics) to identify other affected cellular processes.
-
Dose-Response for Phenotype: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations higher than those required for transduction enhancement.
-
Control Experiments: Use resveratrol as a control to see if it induces similar phenotypes, which could suggest shared mechanisms of action.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and Comparative Compounds for Modulating Biological Processes
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| This compound | mPB-CD34+ | 10 µM, 30 µM | Enhanced LV Transduction | [1] |
| Resveratrol | mPB-CD34+ | 30 µM | No significant effect on LV transduction | [1] |
| Rapamycin | mPB-CD34+ | 20 µg/mL | Enhanced LV Transduction | [1] |
Detailed Experimental Protocols
Protocol 1: Lentiviral Transduction of Hematopoietic Stem and Progenitor Cells (HSPCs) with this compound
-
Cell Preparation: Isolate CD34+ HSPCs from your source (e.g., mobilized peripheral blood, cord blood). Culture the cells in an appropriate medium.
-
Pre-treatment: Pre-incubate the HSPCs with the desired concentration of this compound (or DMSO as a vehicle control) for 2 hours.
-
Transduction: Add the VSV-G pseudotyped lentiviral vector (e.g., carrying a fluorescent reporter like EGFP) to the cell culture at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the cells with the virus and this compound for the desired transduction period (e.g., 12-24 hours).
-
Wash and Culture: After incubation, wash the cells to remove the virus and compound, and continue to culture them in fresh medium.
-
Analysis: After a suitable time for reporter gene expression (e.g., 48-72 hours), analyze the percentage of transduced (e.g., EGFP-positive) cells by flow cytometry.
Protocol 2: Western Blot Analysis of IFITM2/3 Protein Levels
-
Cell Treatment: Treat your target cells with this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for IFITM2 and IFITM3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the IFITM protein levels to the loading control.
Visualizations
Caption: Signaling pathway of this compound leading to enhanced lentiviral entry.
Caption: Workflow for validating the on-target effects of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. When added to gene therapy, plant-based compound may enable faster, more effective treatments | EurekAlert! [eurekalert.org]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol regulates pathologic angiogenesis by a eukaryotic elongation factor-2 kinase-regulated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Inhibition of the WNT/β-Catenin Pathway following Discogenic Low Back Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Plant-Derived Caraphenol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of plant-derived Caraphenol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical plant sources?
This compound is a resveratrol trimer, a type of polyphenol, with the chemical formula C42H28O9. It is a stilbenoid found in various plants, particularly in the grape species (Vitis vinifera), where it often co-exists with other stilbenoids like resveratrol and α-viniferin.
Q2: What are the common impurities found in a crude extract of this compound?
Common impurities in crude plant extracts containing this compound include:
-
Other Stilbenoids: Monomers like resveratrol, dimers like ε-viniferin, and other resveratrol oligomers.
-
Flavonoids: Quercetin, catechins, and their glycosides are often present in grape vine extracts.[1]
-
Phenolic Acids: Gallic acid and other simple phenols can be co-extracted.
-
Pigments: Chlorophylls and carotenoids, especially in extracts from leaves or green stems.
-
Lipids and Waxes: Non-polar compounds extracted from the plant material.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is typically most effective. This often involves:
-
Initial Fractionation: Open column chromatography using silica gel or polyamide to separate major compound classes.
-
Fine Purification: Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (C18) column is a powerful technique for isolating this compound from closely related stilbenoids.[2][3]
-
Alternative High-Resolution Techniques: Centrifugal Partition Chromatography (CPC) has also been successfully used for the preparative purification of stilbenoids from Vitis vinifera.[4]
Q4: How can I monitor the purity of this compound during the purification process?
The purity of fractions can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is the most common method for assessing purity. This compound and other stilbenoids typically absorb UV light around 306-320 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity and the molecular weight of the compound, confirming the presence of this compound and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For final structural confirmation and purity assessment of the isolated compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
Possible Causes:
-
Inefficient extraction solvent.
-
Degradation of this compound during extraction.
-
Suboptimal extraction method.
Troubleshooting Steps:
-
Optimize Solvent System: While 80% ethanol is a common solvent for extracting polyphenols, the efficiency can vary.[5] Consider testing different ethanol/water ratios or adding a small percentage of a less polar solvent.
-
Control Extraction Conditions: Stilbenoids can be sensitive to light and heat. Conduct extractions in the dark or in amber glassware and avoid excessive temperatures.[5]
-
Method Selection: Maceration is a simple method, but techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction time, potentially minimizing degradation.
Logical Workflow for Troubleshooting Low Extraction Yield
Caption: Troubleshooting workflow for low this compound extraction yield.
Issue 2: Poor Separation of this compound from Other Stilbenoids in HPLC
Possible Causes:
-
Inappropriate mobile phase composition or gradient.
-
Column overloading.
-
Poor column condition.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Solvent Composition: The ratio of acetonitrile (or methanol) to water is critical. A shallower gradient may be needed to resolve closely eluting peaks.
-
Additives: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.
-
-
Reduce Sample Load: Overloading the column can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.
-
Column Maintenance:
-
Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
-
If the column has been used extensively, its performance may be degraded. Try washing the column with a strong solvent or replace it if necessary.
-
Decision Tree for Improving HPLC Separation
Caption: Decision tree for troubleshooting poor HPLC separation.
Issue 3: Presence of Unknown Impurities in the Final Product
Possible Causes:
-
Co-elution with a previously undetected compound.
-
Degradation of this compound during purification or storage.
-
Contamination from solvents or equipment.
Troubleshooting Steps:
-
Impurity Identification: Use LC-MS to determine the molecular weight of the unknown impurity. This can help in identifying if it is a degradation product, a related stilbenoid, or a contaminant.
-
Stability Check: this compound, like other polyphenols, can be susceptible to oxidation and degradation. It is advisable to handle purified fractions under an inert atmosphere (e.g., nitrogen or argon) and store them at low temperatures in the absence of light.
-
Solvent and Equipment Purity: Ensure high-purity solvents are used for the final purification steps and that all glassware and equipment are thoroughly cleaned to avoid introducing contaminants.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of stilbenoids from grape vine extracts. Note that these are starting points and may require optimization for this compound.
| Parameter | Column Chromatography (Silica Gel) | Preparative HPLC (C18) |
| Mobile Phase | Hexane:Ethyl Acetate gradient | Acetonitrile:Water gradient (with 0.1% Formic Acid) |
| Typical Gradient | Start with 100% Hexane, gradually increase Ethyl Acetate | Start with 20-30% Acetonitrile, increase to 70-80% over 30-60 min |
| Flow Rate | N/A (Gravity) | 10-20 mL/min |
| Detection Wavelength | N/A (fractions collected and analyzed separately) | 306-320 nm |
| Expected Purity | 40-70% | >95% |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Grape Stems
-
Extraction:
-
Air-dry and grind grape stems to a fine powder.
-
Macerate the powder in 80% ethanol (1:10 w/v) for 24 hours at room temperature, protected from light.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Resuspend the concentrated extract in water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the majority of the stilbenoids, and evaporate to dryness.
-
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by analytical HPLC to identify those rich in this compound.
-
Workflow for Extraction and Initial Fractionation
Caption: Workflow for the extraction and initial fractionation of this compound.
Protocol 2: Preparative HPLC Purification of this compound
-
Sample Preparation:
-
Combine and dry the this compound-rich fractions from the initial fractionation.
-
Dissolve the dried material in a small volume of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative or preparative column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 310 nm.
-
-
Fraction Collection:
-
Collect peaks corresponding to the retention time of this compound (as determined by prior analytical HPLC-MS analysis).
-
-
Final Steps:
-
Combine the pure fractions, evaporate the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound.
-
Confirm the purity and identity using analytical HPLC, MS, and NMR.
-
References
Addressing variability in Caraphenol A experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Caraphenol A in their experiments. The information is tailored for scientists in drug development and related fields to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
| Question | Answer |
| What is the primary application of this compound in the cited research? | This compound, a cyclic resveratrol trimer, is primarily used to enhance lentiviral (LV) vector gene delivery to hematopoietic stem and progenitor cells (HSPCs).[1][2][3] It has been shown to be a non-toxic method to improve LV-mediated gene therapy.[4][5] |
| What is the mechanism of action of this compound in enhancing lentiviral transduction? | This compound transiently reduces the expression and alters the localization of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3.[1][2][3][4] These proteins are part of the intrinsic cellular defense against viruses. By downregulating IFITM2/3, this compound facilitates the escape of lentiviral cores from endosomes into the cytoplasm, thereby increasing transduction efficiency.[1][4] |
| Is this compound cytotoxic? | At effective concentrations for enhancing lentiviral transduction (e.g., 10-30 µM), this compound has been shown to be non-cytotoxic and does not negatively impact the proliferation or viability of hematopoietic stem and progenitor cells.[1][5] |
| What are the optimal concentrations and treatment times for this compound? | Effective concentrations typically range from 10 µM to 30 µM.[1] The enhancement of lentiviral transduction is maximal when this compound is added simultaneously with the lentiviral vector.[1] However, some enhancement is still observed if added up to 4 hours after the virus or if washed out before viral addition.[1] The reduction in IFITM3 protein levels is observed to be maximal at around 4 hours of treatment, with levels returning to baseline after 24 hours of continuous incubation.[1] |
| Does this compound affect lentiviral integration patterns? | No, studies have shown that this compound-mediated enhancement of transduction does not alter the lentiviral integration pattern or bias lineage differentiation of hematopoietic stem cells.[1][4][5] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in lentiviral transduction enhancement between experiments. | This compound solubility and stability: As a resveratrol analog, this compound's stability may be pH and temperature-dependent. Resveratrol is more stable in acidic pH and degrades in alkaline conditions. Batch-to-batch variation of this compound: Purity and activity may differ between batches. Inconsistent cell health and density: Health and density of target cells, particularly sensitive primary cells like HSPCs, are critical for reproducible transduction.[2][6] | This compound Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Ensure the final pH of the culture medium is not alkaline after adding this compound. Quality Control: If possible, test new batches of this compound for activity before use in large-scale experiments. Cell Culture Consistency: Maintain consistent cell seeding densities and ensure high cell viability (>90%) before starting experiments. For HSPCs, follow established protocols for thawing, culturing, and handling to minimize stress and maintain their function.[4][7] |
| Lower than expected or no enhancement of lentiviral transduction. | Suboptimal this compound concentration or treatment time: The effective concentration range is narrow. Low lentiviral titer or poor quality: The transduction efficiency is dependent on the quality and titer of the viral preparation.[6] Cell type-specific effects: The expression levels of IFITM proteins and the cellular machinery for endocytosis can vary between cell types. | Optimization: Perform a dose-response curve (e.g., 5-50 µM) and a time-course experiment to determine the optimal conditions for your specific cell type and viral vector. Viral Titer: Ensure you are using a high-titer, high-quality lentiviral stock. Consider concentrating the virus if the titer is low.[6] Positive Controls: Include a positive control for transduction enhancement, if available (e.g., rapamycin, with awareness of its potential effects on cell proliferation).[1] |
| Inconsistent Western blot results for IFITM2/3 downregulation. | Transient expression of IFITM proteins: IFITM protein levels can recover after the initial downregulation by this compound.[1] Antibody issues: Poor antibody quality or specificity can lead to unreliable results. Low protein abundance: IFITM proteins may be expressed at low levels in some cell types. | Time-course experiment: Harvest cell lysates at different time points after this compound treatment (e.g., 2, 4, 8, 24 hours) to capture the point of maximal downregulation. Antibody Validation: Validate your primary antibodies for IFITM2 and IFITM3 using positive and negative controls (e.g., cells with known high and low expression, or knockout cell lines if available). Loading amount: Increase the amount of total protein loaded on the gel to enhance the detection of low-abundance proteins. |
| Decreased cell viability after this compound treatment. | Incorrect concentration: Although generally non-toxic at effective concentrations, higher concentrations may induce cytotoxicity. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Interaction with other compounds: Synergistic toxic effects with other components in the culture medium or the lentiviral preparation. | Dose-response for viability: Perform a cell viability assay (e.g., MTT, trypan blue) with a range of this compound concentrations to determine the toxic threshold for your specific cells. Solvent Control: Include a vehicle control with the same final concentration of the solvent used for this compound. Ensure the final solvent concentration is well below the toxic level (typically <0.1% for DMSO). Component Check: If using complex media or additives, consider potential interactions with this compound. |
Experimental Protocols & Methodologies
Detailed protocols for key experiments involving this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Western Blotting for IFITM2/3
This protocol details the detection of IFITM2/3 protein levels following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IFITM2 or IFITM3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Lentiviral Transduction Enhancement
This protocol outlines the procedure for enhancing lentiviral transduction using this compound.
-
Cell Preparation: Plate target cells (e.g., HeLa cells or CD34+ HSPCs) at an appropriate density. For HSPCs, pre-stimulation with cytokines may be required.
-
Treatment and Transduction: Add this compound (e.g., 30 µM final concentration) to the cell culture medium simultaneously with the lentiviral vector at a desired multiplicity of infection (MOI).
-
Incubation: Incubate the cells with the virus and this compound for a specific duration (e.g., 4-24 hours).
-
Medium Change: After incubation, remove the virus- and this compound-containing medium and replace it with fresh culture medium.
-
Analysis of Transduction Efficiency: After 48-72 hours, assess the transduction efficiency by measuring the expression of the transgene (e.g., GFP by flow cytometry) or by qPCR for vector copy number.
Visualizations
This compound Mechanism of Action
Caption: this compound enhances lentiviral transduction by inhibiting IFITM2/3 proteins.
Experimental Workflow for Lentiviral Transduction Enhancement
Caption: Workflow for assessing this compound-mediated enhancement of lentiviral transduction.
Troubleshooting Logic for Low Transduction Enhancement
Caption: A logical approach to troubleshooting low transduction enhancement with this compound.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Stabilizing hematopoietic stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sicklecellanemianews.com [sicklecellanemianews.com]
- 6. go.zageno.com [go.zageno.com]
- 7. In Vitro Human Haematopoietic Stem Cell Expansion and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Caraphenol A and Rapamycin in Gene Delivery
A Guide for Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of genetic material into target cells is a cornerstone of gene therapy. Small molecules that can enhance the efficiency of viral vector-mediated gene transfer are of significant interest. This guide provides a detailed comparative analysis of two such molecules, Caraphenol A and rapamycin, for their application in enhancing lentiviral gene delivery to hematopoietic stem cells (HSCs).
Executive Summary
Both this compound and rapamycin have been shown to enhance lentiviral vector (LV) transduction of HSCs. Their primary mechanism of action involves the downregulation of interferon-induced transmembrane (IFITM) proteins, which are known to restrict viral entry. However, they exhibit key differences in their side-effect profiles and their interaction with cellular signaling pathways. While rapamycin's effects are mediated through the well-established mTOR pathway, the precise mechanism of this compound is still under investigation, though it appears to be independent of mTOR inhibition. A crucial advantage of this compound is its favorable safety profile, as it does not exhibit the cytostatic effects observed with rapamycin.
Performance Comparison
The following tables summarize the key performance metrics of this compound and rapamycin in the context of lentiviral gene delivery to hematopoietic stem cells.
| Parameter | This compound | Rapamycin | Reference |
| Primary Mechanism | Downregulation of IFITM2/3 proteins, facilitating endosomal escape of lentiviral vectors.[1][2][3] | Downregulation of IFITM2/3 proteins, likely through mTORC2 inhibition.[1][3] | |
| Transduction Enhancement | Significantly improves LV gene delivery at both low and high LV doses.[1] | Significantly augments LV gene delivery to HSCs.[1][4] | |
| Cytotoxicity | Non-cytotoxic to hematopoietic stem and progenitor cells (HSPCs).[1] | Can be cytostatic and delay the proliferation of hematopoietic progenitors.[1][3] | |
| Effect on Cell Cycle | Does not delay the expansion of CD34+ HSPCs.[1] | Can cause a delay in the proliferation of hematopoietic progenitors.[1][3] | |
| mTOR Pathway Involvement | Unclear whether it acts as an mTOR inhibitor.[1][3] | Acts as an allosteric inhibitor of mTOR, with enhancement of gene delivery likely mediated by mTORC2 inhibition.[1][4][5] | |
| In Vivo Efficacy | Leads to lasting improvements in gene marking efficiency in vivo.[1] | Enhances marking frequency in long-term engrafting cells in mice.[4] | |
| LV Integration Profile | Does not alter LV integration patterns.[1][3] | Does not significantly alter LV integration site profile.[4] |
Mechanism of Action and Signaling Pathways
This compound: This cyclic resveratrol trimer enhances lentiviral gene delivery by reducing the expression of IFITM2 and IFITM3 proteins.[1][2][3] These proteins are cellular restriction factors that inhibit viral entry by preventing the fusion of viral and endosomal membranes. By downregulating IFITMs, this compound facilitates the escape of the lentiviral core from the endosome into the cytoplasm, leading to more efficient transduction. The exact signaling pathway leading to IFITM downregulation by this compound is not yet fully elucidated but appears to be distinct from the mTOR pathway.[1][3]
Rapamycin: This well-known immunosuppressant enhances lentiviral transduction by inhibiting the mammalian target of rapamycin (mTOR).[4] Specifically, the enhancement of gene delivery is thought to be mediated by the inhibition of mTOR complex 2 (mTORC2), which leads to the downregulation of IFITM2/3.[1][3] While rapamycin is a potent mTORC1 inhibitor, prolonged treatment can also disrupt mTORC2 assembly and function.[5]
Below are diagrams illustrating the proposed signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lentiviral Transduction of Hematopoietic Stem Cells
This protocol is adapted from studies demonstrating the enhancement of lentiviral transduction by this compound and rapamycin.[1][4]
1. Cell Preparation:
-
Thaw cryopreserved human CD34+ hematopoietic stem and progenitor cells.
-
Pre-stimulate the cells for 24 hours in serum-free medium (e.g., X-VIVO 15) supplemented with cytokines such as SCF, TPO, and Flt3-L.
2. Transduction:
-
Plate the pre-stimulated CD34+ cells at a desired density.
-
Add this compound (e.g., 30 µM) or rapamycin (e.g., 20 nM) to the cell culture.
-
Immediately add the lentiviral vector at the desired multiplicity of infection (MOI).
-
Incubate the cells with the compound and lentiviral vector for 16-24 hours at 37°C and 5% CO2.
3. Post-Transduction:
-
After incubation, wash the cells to remove the compound and residual virus.
-
Culture the cells for an additional 48-72 hours.
-
Analyze transduction efficiency by flow cytometry for the expression of the transgene (e.g., GFP).
Western Blot Analysis of IFITM Protein Levels
This protocol provides a general framework for assessing the impact of this compound and rapamycin on IFITM protein expression.
1. Cell Lysis:
-
Treat CD34+ cells with this compound, rapamycin, or a vehicle control for the desired duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against IFITM2, IFITM3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the IFITM protein levels to the loading control to determine the relative changes in expression.
Cell Viability and Proliferation Assay
This protocol can be used to evaluate the cytotoxic effects of this compound and rapamycin.
1. Cell Seeding:
-
Seed CD34+ cells in a 96-well plate at a specified density.
2. Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or rapamycin. Include a vehicle control.
3. Incubation:
-
Incubate the cells for a defined period (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
4. Viability/Proliferation Measurement:
-
Assess cell viability and proliferation using a suitable assay, such as the MTT, WST-1, or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of viable or proliferating cells relative to the vehicle control for each compound concentration.
-
Determine the IC50 value if applicable.
Conclusion
This compound presents a promising alternative to rapamycin for enhancing lentiviral gene delivery to hematopoietic stem cells. Its ability to significantly boost transduction efficiency without the associated cytotoxicity and cell cycle delay observed with rapamycin makes it a more favorable candidate for clinical applications.[1][3] While the precise signaling pathway of this compound requires further investigation, its distinct mechanism from rapamycin offers potential for combinatorial approaches, although careful optimization would be needed to manage potential synergistic toxicity.[1] Researchers and drug development professionals should consider the specific requirements of their gene delivery system and target cell population when choosing between these two potent enhancers.
References
- 1. Role of the mammalian target of rapamycin pathway and rapamycin in lentiviral vector gene transduction of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin relieves lentiviral vector transduction resistance in human and mouse hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin relieves lentiviral vector transduction resistance in human and mouse hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Caraphenol A on IFITM Protein Expression: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Caraphenol A's effect on the expression of Interferon-Induced Transmembrane (IFITM) proteins, alongside alternative modulatory compounds. Detailed experimental protocols and supporting data are presented to facilitate the validation of these effects.
Interferon-induced transmembrane (IFITM) proteins are crucial components of the innate immune system, acting as viral restriction factors that inhibit the entry of a broad range of viruses into host cells.[1][2] The modulation of IFITM protein expression, therefore, represents a promising strategy for the development of novel antiviral therapies. This compound, a cyclic resveratrol trimer, has been identified as a molecule capable of reducing the expression of IFITM2 and IFITM3.[3] This guide outlines the experimental validation of this effect and compares its performance with other known modulators of IFITM protein expression.
Comparative Analysis of IFITM Modulators
This compound's ability to downregulate IFITM2 and IFITM3 protein levels offers a potential avenue for enhancing the efficiency of gene delivery vectors that are often restricted by these proteins.[3] To provide a broader context, the following table summarizes the effects of this compound in comparison to other small molecules known to modulate IFITM protein expression.
| Compound | Target IFITM Proteins | Mechanism of Action | Primary Effect on IFITM Expression | Reference |
| This compound | IFITM2, IFITM3 | Reduces protein levels and alters subcellular localization. | Downregulation | [3] |
| mTOR Inhibitors (e.g., Rapamycin) | IFITM2, IFITM3 | Enhance protein degradation via ubiquitination and endosome acidification. | Downregulation (post-transcriptional) | [4][5] |
| Cyclosporine H | IFITM3 | Undetermined mechanism, dependent on Y20 phosphorylation of IFITM3. | Downregulation | [4][5] |
| Mitomycin C | IFITM3 (potential) | Forms DNA crosslinks, potentially altering gene expression. | Potential Downregulation | [6] |
| 5-Azacytidine | IFITM3 (potential) | Induces DNA demethylation, potentially suppressing gene expression. | Potential Downregulation | [6] |
Experimental Protocols
To validate the effect of this compound and other compounds on IFITM protein expression, a combination of molecular and cellular biology techniques is essential. The following are detailed protocols for key experiments.
Western Blotting for IFITM Protein Quantification
This protocol allows for the quantification of total IFITM protein levels in cell lysates.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., A549, HeLa) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or other compounds for the specified duration.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target IFITM protein (e.g., anti-IFITM3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qPCR) for IFITM mRNA Expression
This protocol measures the levels of IFITM mRNA to determine if the compound affects transcription.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target IFITM gene (e.g., IFITM3), and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program.
-
Include a no-template control and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Immunofluorescence for IFITM Protein Localization
This protocol visualizes the subcellular localization of IFITM proteins.
a. Cell Preparation:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the desired compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
b. Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with the primary antibody against the target IFITM protein for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
c. Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images at appropriate wavelengths to observe the localization of the IFITM protein and the nucleus.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
References
- 1. IFITM proteins — cellular inhibitors of viral entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Cyclosporines Antagonize the Antiviral Activity of IFITMProteins by Redistributing Them toward the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IFITM protein regulation and functions: Far beyond the fight against viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IFITM protein regulation and functions: Far beyond the fight against viruses [frontiersin.org]
- 6. scbt.com [scbt.com]
Navigating Late Endosome Trafficking: A Comparative Guide to Caraphenol A and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Late endosome trafficking is a critical cellular process responsible for the sorting and degradation of internalized cargo, playing a pivotal role in signaling, nutrient uptake, and pathogen entry. Perturbations in this pathway are implicated in a range of diseases, making modulators of late endosome trafficking valuable tools for research and potential therapeutic development. This guide provides a comparative analysis of Caraphenol A, a novel enhancer of late endosome-mediated processes, with other known modulators, offering a comprehensive overview of their effects, mechanisms, and the experimental protocols to assess their activity.
Performance Comparison of Late Endosome Trafficking Modulators
The following table summarizes the quantitative effects of this compound and alternative compounds on late endosome trafficking and associated cellular processes.
| Compound | Target/Mechanism | Primary Effect on Late Endosome Trafficking | Quantitative Data | Cell Types Tested |
| This compound | Reduces IFITM2/3 protein levels and their association with late endosomes. | Enhances endosomal escape of lentiviral vectors. | Dose-dependent increase in lentiviral transduction efficiency, with significant enhancement at 10 µM and 30 µM.[1] A moderate but significant reduction in the number and staining intensity of LAMP1+ late endosomes is observed.[1] | HeLa cells, human hematopoietic stem and progenitor cells (HSPCs).[1] |
| U18666A | Inhibits NPC1, leading to cholesterol accumulation in late endosomes/lysosomes. | Impairs late endosome trafficking and function. | Causes a marked increase in intracellular filipin staining at 3 µg/ml.[2] The volume of late endosomes is increased by 2 to 3-fold. | BHK cells, CHO cells, human fibroblasts, Neuro2a cells.[2] |
| Amiodarone | Induces phospholipidosis and cholesterol accumulation in late endosomes. | Blocks the progression of fluid phase endocytosis and causes fusion of late endosomal organelles. | Induces accumulation of LBPA, unesterified cholesterol, sphingomyelin, and glycosphingolipids. | Human alveolar macrophages, Vero cells. |
| EGA | Inhibits trafficking from early to late endosomes. | Blocks the delivery of cargo to late endosomes. | IC50 of 1.7 µM for inhibition of anthrax lethal toxin-mediated cytotoxicity in RAW 264.7 macrophages.[3][4] Delays lysosomal degradation of EGFR.[3] | HeLa cells, RAW 264.7 macrophages, Vero cells.[3][5] |
Signaling Pathways and Mechanisms
The mechanism of action of this compound involves the modulation of antiviral restriction factors located in late endosomes. In contrast, other compounds typically disrupt late endosome function through lipid accumulation or by blocking earlier trafficking steps.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Lentiviral Transduction Enhancement Assay
This protocol is used to quantify the effect of this compound on the efficiency of lentiviral gene delivery.
Materials:
-
HeLa cells or CD34+ HSPCs
-
Lentiviral vector encoding a reporter gene (e.g., eGFP)
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
96-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells or CD34+ HSPCs in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1-30 µM. Include a DMSO vehicle control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Immediately add the lentiviral vector at a predetermined multiplicity of infection (MOI).
-
Incubate the cells for 8-24 hours at 37°C.
-
After the incubation period, remove the virus- and compound-containing medium and replace it with fresh complete culture medium.
-
Culture the cells for an additional 48-72 hours to allow for reporter gene expression.
-
Harvest the cells and analyze the percentage of eGFP-positive cells using a flow cytometer.
-
Calculate the fold enhancement in transduction efficiency for each this compound concentration relative to the DMSO control.
Immunofluorescence Staining for IFITM3 and LAMP1
This protocol allows for the visualization and quantification of changes in the localization and abundance of the antiviral protein IFITM3 and the late endosome/lysosome marker LAMP1 following this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
Lentiviral vector
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-IFITM3, Mouse anti-LAMP1
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI or Hoechst stain
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with 30 µM this compound or DMSO for 4 hours.[1]
-
Add lentiviral vector (MOI of 15) for 30 minutes or 2 hours.[1]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with a cocktail of primary antibodies (anti-IFITM3 and anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies and a nuclear stain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Quantify the number and intensity of IFITM3- and LAMP1-positive vesicles per cell using image analysis software.
Filipin Staining for Cholesterol Accumulation
This protocol is used to visualize the accumulation of unesterified cholesterol in late endosomes/lysosomes induced by compounds like U18666A and Amiodarone.
Materials:
-
Cells of interest (e.g., fibroblasts, CHO cells)
-
U18666A or Amiodarone
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS)
-
Fluorescence microscope with a UV filter
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentration of U18666A (e.g., 3 µg/ml for 24 hours) or Amiodarone.[2] Include a vehicle control.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the filipin staining solution for 2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Immediately visualize the cells using a fluorescence microscope with a UV filter set. Filipin fluorescence is prone to photobleaching.
-
Capture images and quantify the intensity of intracellular filipin staining.
EGFR Degradation Assay
This assay is used to assess the inhibition of trafficking from early to late endosomes by compounds like EGA, by measuring the degradation of the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
HeLa cells
-
EGA
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: anti-EGFR
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
Procedure:
-
Seed HeLa cells in a 6-well plate.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with EGA at the desired concentration (e.g., 20 µM) or vehicle control for 1 hour.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-EGFR antibody.
-
Detect the signal using an appropriate HRP substrate and imaging system.
-
Quantify the EGFR band intensity at each time point and normalize to a loading control (e.g., GAPDH or β-actin). A delay or inhibition of EGFR degradation in the presence of the compound indicates a blockage in trafficking to the lysosome.
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endosomal-Lysosomal Cholesterol Sequestration by U18666A Differentially Regulates Amyloid Precursor Protein (APP) Metabolism in Normal and APP-Overexpressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 晚期内体运输抑制剂,EGA | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Endosomal trafficking inhibitor EGA can control TLR7-mediated IFNα expression by human plasmacytoid dendritic cells [frontiersin.org]
Caraphenol A and Lentiviral Integration: A Comparative Analysis
A detailed guide for researchers on the impact of Caraphenol A on lentiviral vector integration patterns, with a comparative look at other transduction enhancers.
This guide provides a comprehensive comparison of this compound with other compounds known to enhance lentiviral (LV) transduction, focusing on their respective impacts on LV integration site selection. The information is intended for researchers, scientists, and drug development professionals working in the field of gene therapy.
Executive Summary
Lentiviral vectors are a cornerstone of gene therapy, prized for their ability to integrate into the host cell genome, leading to stable, long-term transgene expression. However, the efficiency of LV transduction, particularly in clinically relevant cell types like hematopoietic stem cells (HSCs), can be a limiting factor. To address this, various chemical enhancers have been identified. Among these, this compound, a cyclic resveratrol trimer, has emerged as a promising candidate. A critical safety and efficacy consideration for any transduction enhancer is its effect on the pattern of LV integration into the host genome. This guide assesses the impact of this compound on LV integration patterns and provides a comparative analysis with other commonly used enhancers, rapamycin and cyclosporine A.
The available data indicates that this compound significantly enhances LV gene delivery to HSCs without altering the overall LV integration pattern.[1][2] Its mechanism of action involves the downregulation of the interferon-induced transmembrane (IFITM) proteins IFITM2 and IFITM3, which act as intrinsic restriction factors to LV entry.[3][4] Similarly, the immunosuppressant rapamycin has been shown to boost LV transduction without significantly changing the integration site profile.[5] In contrast, while also enhancing transduction, cyclosporine A has been suggested in some studies to potentially favor integration into gene-dense regions, although other research has found no significant alterations in integration profiles.[6][7]
Comparative Analysis of LV Integration Patterns
The following table summarizes the impact of this compound, rapamycin, and cyclosporine A on LV integration patterns based on available experimental data. While direct, side-by-side quantitative comparisons are limited in the literature, this table compiles findings from independent studies to provide a comparative overview.
| Feature | This compound | Rapamycin | Cyclosporine A | Control (DMSO/No Treatment) |
| Overall Integration Profile | No significant alteration observed.[1][3] | No significant alteration observed.[5][8] | Some studies suggest a tendency for integration in gene-dense regions; others report no significant alterations.[6][7] | Baseline lentiviral integration pattern, with a known preference for integration within active transcription units. |
| Integration within Genes | Comparable to control.[3] | Comparable to control.[5] | Potentially increased in gene-dense regions.[6] | ~70-80% of integrations typically occur within genes. |
| Integration near Promoters/TSS | No significant difference from control.[3] | No significant difference from control.[5] | Data not consistently reported. | Lentiviral vectors generally show a preference for integration near transcription start sites (TSS). |
| Integration in Oncogenes | No enrichment observed.[3] | No enrichment observed.[5] | Data not consistently reported. | Random integration near oncogenes is a safety concern monitored in all LV studies. |
Experimental Protocols
A key method for determining LV integration sites is Linear Amplification-Mediated PCR (LAM-PCR) followed by high-throughput sequencing. This technique allows for the amplification and identification of the genomic DNA sequences flanking the integrated viral vector.
Detailed LAM-PCR Protocol
This protocol is a generalized step-by-step guide based on established methodologies.[1][9][10][11][12]
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from LV-transduced cells.
-
Linear Amplification: Perform a linear PCR using a biotinylated primer specific to the 5' LTR of the lentiviral vector. This step generates single-stranded DNA fragments corresponding to the region downstream of the primer binding site.
-
Magnetic Bead Capture: Use streptavidin-coated magnetic beads to capture the biotinylated single-stranded DNA fragments.
-
Second-Strand Synthesis: Synthesize the second DNA strand using random hexamer primers and a DNA polymerase.
-
Restriction Enzyme Digestion: Digest the double-stranded DNA with a suitable restriction enzyme that cuts frequently within the genome but not within the amplified vector sequence.
-
Linker Ligation: Ligate a known DNA linker (cassette) to the ends of the digested DNA fragments.
-
Nested PCR Amplification: Perform a nested PCR using primers specific to the viral LTR and the ligated linker. This selectively amplifies the viral-genomic DNA junctions.
-
Sequencing and Analysis: Sequence the resulting PCR products using a high-throughput sequencing platform. The sequences are then mapped to the human genome to identify the precise integration sites.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Action
This diagram illustrates the proposed mechanism by which this compound enhances lentiviral transduction through the downregulation of IFITM proteins.
References
- 1. Linear Amplification Mediated PCR for the retrieval of lentiviral vector integration sites from tumors indu... [protocols.io]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes | Blood | American Society of Hematology [ashpublications.org]
- 5. Rapamycin relieves lentiviral vector transduction resistance in human and mouse hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin relieves lentiviral vector transduction resistance in human and mouse hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral/Retroviral Integration Sites Analysis - CD Genomics [cd-genomics.com]
- 10. Quantitative shearing linear amplification polymerase chain reaction: an improved method for quantifying lentiviral vector insertion sites in transplanted hematopoietic cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The LAM-PCR Method to Sequence LV Integration Sites. | Semantic Scholar [semanticscholar.org]
- 12. LAM PCR - Approach for Tracking Lentiviral Integration Sites - Creative Biogene [creative-biogene.com]
Caraphenol A: A Comparative Analysis of Efficacy in Hematopoietic Stem Cells Reveals Potential for Enhanced Gene Therapy
While direct experimental data on the efficacy of Caraphenol A in human and non-human primate hepatic stellate cells (HSCs) is not currently available in published literature, extensive research has demonstrated its significant potential in enhancing gene delivery to hematopoietic stem cells (HSCs) from both human and non-human primate sources. This guide provides a comprehensive comparison of this compound's effects in this context, offering valuable insights for researchers and drug development professionals interested in its therapeutic applications.
This compound, a cyclic resveratrol trimer, has been identified as a potent enhancer of lentiviral vector (LV) gene delivery to hematopoietic stem and progenitor cells.[1][2] Its mechanism of action involves the transient reduction of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3, which act as intrinsic cellular barriers to viral entry.[1][2] By downregulating these restriction factors, this compound facilitates more efficient transduction of HSCs, a critical step in many gene therapy protocols.[3] This enhancement has been observed in both in vitro and in vivo studies without evidence of toxicity or alteration of the lentiviral integration patterns.[1][3]
Quantitative Analysis of this compound Efficacy
The following table summarizes the key quantitative data from studies investigating the effect of this compound on human and non-human primate hematopoietic stem cells.
| Parameter | Human HSCs | Non-Human Primate HSCs | Source |
| Cell Type | Umbilical Cord Blood CD34+ | Hematopoietic Stem and Progenitor Cells | [1] |
| Treatment | 30 µM this compound | Not specified | [1] |
| Effect on Gene Delivery | ~10-fold increase in Vector Copy Number (VCN) in vivo | Enhanced LV gene delivery efficiency | [1] |
| Mechanism | Reduction of IFITM2/3 protein expression | Not explicitly stated, but implied to be the same | [1][2] |
| Toxicity | Non-cytotoxic, no effect on cell growth | Safe for use | [1][3] |
| Integration Profile | No alteration of LV integration pattern | Not specified | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of this compound's efficacy in human hematopoietic stem cells.
In Vivo Mouse Transplant Model
-
Cell Preparation: Human umbilical cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs) were thawed and prestimulated for 24 hours.
-
This compound Treatment and Transduction: The HSPCs were incubated with 30 µM this compound or a DMSO control for 4 hours. Following this, lentiviral vectors were added at a multiplicity of infection (MOI) of 10 or 25, and the incubation continued for another 20 hours.
-
Transplantation: Immunodeficient NSG mice were irradiated (2.40 Gy). Subsequently, 3 x 10^5 of the treated and transduced human CD34+ HSPCs were injected into each mouse.
-
Analysis: Human cell engraftment and vector copy number (VCN) in the bone marrow of the recipient mice were analyzed at specified time points post-transplantation to determine the in vivo efficacy of this compound in enhancing gene delivery.[1]
Flow Cytometry for IFITM2/3 Expression
-
Cell Treatment: Human CD34+ HSPCs were treated with this compound.
-
Staining: The cells were then fixed, permeabilized, and immunostained for the expression of IFITM3.
-
Analysis: Flow cytometry was used to quantify the median fluorescence intensity of IFITM2/3 positive cells, providing a measure of the reduction in protein expression following this compound treatment.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the in vivo studies.
References
Structural analysis of Caraphenol B and C in relation to Caraphenol A
A detailed analysis of the resveratrol oligomers, Caraphenols A, B, and C, reveals key structural distinctions, particularly in the stereochemistry of Caraphenols B and C, which have significant implications for their synthesis and potential biological activities. This guide provides a comparative overview of their chemical structures, a summary of known biological data, and detailed experimental protocols for assays in which Caraphenol A has shown activity.
Structural Elucidation and Revision: A Tale of Stereochemistry
Caraphenols are a class of resveratrol oligomers, with this compound being a trimer and Caraphenols B and C being dimers. A pivotal development in the understanding of these compounds was the structural revision of Caraphenols B and C. Initially, they were proposed to have an all-cis arrangement of substituents on their indane core. However, through chemical synthesis, it was later confirmed that the correct structures of both Caraphenol B and C possess a trans,trans orientation of these substituents.[1][2] This revision is crucial for any structure-activity relationship studies and for the design of synthetic routes.
This compound, a resveratrol trimer, possesses a more complex cyclic structure compared to the dimeric Caraphenols B and C.
Comparative Physicochemical and Biological Properties
While comprehensive comparative data remains limited, available information highlights the biological relevance of this compound. It has been identified as an enhancer of lentiviral vector gene delivery to hematopoietic stem and progenitor cells.[3][4] This activity is attributed to its ability to transiently reduce the expression of interferon-induced transmembrane (IFITM) proteins, which are known to restrict viral entry.[4][5] Furthermore, this compound has been shown to inhibit human cystathionine β-synthase (hCBS) and human cystathionine γ-lyase (hCSE) with IC50 values of 5.9 μM and 12.1 μM, respectively.[4][5]
Currently, there is a notable absence of publicly available, direct comparative studies on the biological activities of Caraphenol B and C against this compound in the same assays. The structural differences, particularly the stereochemistry of the indane ring in Caraphenols B and C, suggest that they may exhibit distinct biological profiles. Further research is warranted to explore the potential therapeutic applications of these revised structures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Known Biological Activity | IC50 Values |
| This compound | C42H30O9 | 678.68 | Resveratrol Trimer | Enhances lentiviral gene delivery | hCBS: 5.9 μM, hCSE: 12.1 μM[4][5] |
| Caraphenol B (Revised) | C28H22O6 | 454.47 | Resveratrol Dimer (trans,trans-indane) | Not extensively studied | Not available |
| Caraphenol C (Revised) | C28H22O7 | 470.47 | Resveratrol Dimer (trans,trans-indane) | Not extensively studied | Not available |
Experimental Protocols
Lentiviral Transduction Enhancement Assay
This protocol is based on methodologies used to evaluate the effect of this compound on lentiviral transduction of hematopoietic stem cells.[3]
1. Cell Culture and Plating:
-
Culture human hematopoietic stem and progenitor cells (HSPCs) in an appropriate medium (e.g., SFEM II supplemented with cytokines).
-
Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
2. Compound and Virus Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the lentiviral vector (e.g., carrying a GFP reporter gene) to the desired multiplicity of infection (MOI).
3. Transduction:
-
To the cell culture, add this compound to achieve the desired final concentration (e.g., 10-50 µM).
-
Immediately add the diluted lentiviral vector to the cells.
-
As a control, set up wells with cells and the lentiviral vector but without this compound (vehicle control with DMSO).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours.
4. Post-Transduction and Analysis:
-
After 24 hours, wash the cells to remove the compound and viral particles and resuspend them in a fresh medium.
-
Culture the cells for an additional 48-72 hours.
-
Analyze the percentage of GFP-positive cells using flow cytometry to determine the transduction efficiency.
Visualizing Structural Relationships
The structural relationship and the key revision of Caraphenols B and C can be visualized.
Caption: Biosynthetic relationship and structural revision of Caraphenols.
Synthetic Workflow for Structural Revision
The total synthesis of Caraphenols B and C was instrumental in revising their structures. A generalized workflow for such a synthesis is outlined below.
Caption: Generalized synthetic workflow for the structural revision of Caraphenols B and C.
References
- 1. Structural Revision and Total Synthesis of Caraphenol B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
Unveiling the Specificity of Caraphenol A: A Comparative Guide to Cellular Pathway Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action and potential off-target effects of novel compounds is paramount. Caraphenol A, a cyclic resveratrol trimer, has emerged as a promising, non-toxic enhancer of lentiviral vector (LV) gene delivery into hematopoietic stem cells (HSCs). This guide provides a comparative analysis of this compound's cellular pathway interactions, contrasting it with other transduction enhancers and exploring its potential for cross-reactivity based on current experimental evidence.
This compound's primary mechanism of action is the transient downregulation of interferon-induced transmembrane (IFITM) proteins, specifically IFITM2 and IFITM3[1][2]. These proteins are key components of the intrinsic immune system that restrict viral entry. By reducing their expression, this compound facilitates the escape of lentiviral vectors from the endosome, leading to significantly enhanced gene transduction efficiency[1][2]. This targeted activity profile distinguishes it from other transduction enhancers like rapamycin and cyclosporine H, which, while also downregulating IFITM proteins, are known to have broader cellular effects[1].
Performance Comparison of Lentiviral Transduction Enhancers
A significant advantage of this compound is its favorable safety profile. Unlike rapamycin, which can be cytostatic and delay the proliferation of hematopoietic progenitors, this compound does not inhibit the expansion of CD34+ HSCs[1]. This lack of toxicity is a critical attribute for clinical applications in gene therapy[3]. While direct comparative studies on the broader cross-reactivity of this compound are limited, its relationship to resveratrol provides insights into potential off-target effects. Resveratrol is known to interact with multiple cellular signaling pathways, including mTOR and PI3K/Akt, and can modulate apoptosis. The extent to which this compound shares these characteristics remains an area for further investigation[1].
| Compound | Primary Mechanism | Effect on Cell Proliferation (HSCs) | Known Major Cross-Reactivity |
| This compound | Downregulation of IFITM2/3[1][2] | No significant inhibition[1] | Currently unknown; potential for mTOR, PI3K/Akt, and apoptosis pathway interaction based on resveratrol structure. |
| Rapamycin | mTOR inhibitor; downregulates IFITM2/3[1][4] | Cytostatic; can delay proliferation[1] | mTOR signaling, autophagy, cell cycle progression[4][5][6]. |
| Cyclosporine H | Downregulation of IFITM3[7] | Generally non-toxic at effective concentrations. | Lacks the broad immunosuppressive activity of Cyclosporine A. Primarily targets IFITM proteins[7]. |
Signaling Pathways and Experimental Workflows
To elucidate the cellular effects of this compound and its alternatives, a series of key experiments are typically performed. These include Western blotting to quantify the expression of target proteins like IFITM3 and components of signaling pathways such as mTOR and Akt. Cell proliferation is often assessed using colony-forming cell (CFC) assays, while cell cycle progression can be monitored by flow cytometry.
This compound's Known Signaling Pathway
Caption: this compound's mechanism of action.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing cellular effects.
Logical Comparison of Transduction Enhancers
Caption: Comparison of this compound and Rapamycin.
Experimental Protocols
Western Blot for IFITM3 and Signaling Proteins in HSCs
-
Cell Lysis: Isolate HSCs and lyse the cell pellet directly in 2x Laemmli sample buffer. For low cell numbers (500-15,000 cells), this method maximizes protein recovery[8].
-
Protein Quantification: Due to low cell numbers, normalization is often done on a per-cell basis rather than by total protein concentration[8].
-
SDS-PAGE and Transfer: Load equal cell equivalents per lane on a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies against IFITM3, phospho-mTOR, phospho-Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an appropriate imaging system. A high-sensitivity protocol for murine HSCs has been described and can be adapted[9][10][11].
Hematopoietic Stem Cell Proliferation (Colony-Forming Cell - CFC) Assay
-
Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood and enrich for CD34+ HSCs[12].
-
Plating: Suspend a defined number of HSCs in a methylcellulose-based medium containing appropriate cytokines to support hematopoietic colony formation[12][13].
-
Incubation: Culture the cells in a humidified incubator at 37°C and 5% CO2 for 14-16 days[12][14].
-
Colony Counting: Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope[13][14].
Cell Cycle Analysis of HSCs by Flow Cytometry
-
Cell Fixation: Harvest HSCs and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescent signal corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle[15][16].
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. sicklecellanemianews.com [sicklecellanemianews.com]
- 4. Role of the mammalian target of rapamycin pathway and rapamycin in lentiviral vector gene transduction of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Regulation and Therapeutic Rejuvenation of Aging Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rapamycin Promotes the Expansion of Myeloid Cells by Increasing G-CSF Expression in Mesenchymal Stem Cells [frontiersin.org]
- 7. Cyclosporine H Overcomes Innate Immune Restrictions to Improve Lentiviral Transduction and Gene Editing In Human Hematopoietic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for high-sensitivity western blot on murine hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol: Human Colony Forming Cell (CFC) Assay: R&D Systems [rndsystems.com]
- 13. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. stemcell.com [stemcell.com]
- 15. Global analysis of proliferation and cell cycle gene expression in the regulation of hematopoietic stem and progenitor cell fates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis and synchronization of pluripotent hematopoietic progenitor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Hematopoietic Stem Cell-Based Gene Therapy: Caraphenol A and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Caraphenol A and other leading alternatives used to enhance the efficacy of hematopoietic stem cell (HSC) gene therapy. We present a detailed analysis of their long-term effects on HSC function, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Performance Comparison: Enhancing Lentiviral Transduction and Long-Term Engraftment
The primary goal of the compounds compared below is to improve the efficiency of lentiviral vector (LV) transduction of HSCs, a critical step in many gene therapy protocols. This section summarizes the quantitative data on the efficacy and long-term functional outcomes of treatment with this compound, Rapamycin, Cyclosporine A, and Prostaglandin E2 (PGE2).
| Compound | Mechanism of Action | Efficacy in Enhancing LV Transduction | Long-Term Effects on HSC Function | Noted Toxicities/Side Effects |
| This compound | Downregulates IFITM2/3 proteins, reducing endosomal restriction of LV entry. | 2 to 4-fold increase in transduction efficiency in human CD34+ HSPCs. Sustained high gene marking in vivo. | No alteration of LV integration patterns, no bias in lineage differentiation, and stable long-term engraftment with maintained gene marking in secondary transplants.[1] | Non-toxic at effective concentrations; does not impair cell growth.[2] |
| Rapamycin | Inhibits mTOR signaling, which enhances endocytosis and relieves a block to LV transduction. | ~2-fold or greater increase in transduction efficiency in human CD34+ cells.[3] | Preserves long-term engraftment potential and can inhibit HSC senescence during ex vivo expansion.[4] | Can be cytostatic and may delay the proliferation of hematopoietic progenitors.[1] |
| Cyclosporine A (CsA) | Relieves a CA-dependent early block to LV infection and increases integration.[5] | Significant improvement in LV gene transfer in human and murine HSPCs.[5] | Preserves the quiescent G0 fraction of HSPCs, leading to high engraftment levels. No alteration in vector integration profiles.[6] | Potential for nephrotoxicity and neurotoxicity with long-term systemic use.[7] |
| Prostaglandin E2 (PGE2) | Activates EP receptors, leading to increased CXCR4 expression, and interacts with the Wnt/β-catenin pathway. | Does not directly enhance LV transduction in the same manner as others but can be additive with other enhancers.[6] | Transiently increases HSC homing and engraftment without altering long-term competitiveness or causing lineage bias.[8] May reduce clonogenic potential with prolonged exposure.[5] | Generally well-tolerated for ex vivo pulse treatment, but long-term in vivo administration can have varied effects. |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is crucial for their rational application in research and clinical settings.
This compound Signaling Pathway
This compound enhances lentiviral transduction by targeting the intrinsic antiviral immunity of HSCs. It facilitates the escape of the lentiviral core from the endosome into the cytoplasm.
Caption: this compound mediated enhancement of LV transduction.
Rapamycin Signaling Pathway
Rapamycin's primary target is the mTOR kinase. Inhibition of mTORC1 in HSCs not only enhances LV transduction but also has long-term consequences on cell self-renewal and senescence.
Caption: Rapamycin's dual effect on LV transduction and HSC fate.
Prostaglandin E2 (PGE2) Signaling Pathway
PGE2 enhances HSC engraftment through a distinct mechanism involving cell surface receptors and downstream signaling cascades that modulate cell homing, survival, and proliferation.
Caption: PGE2 signaling enhances HSC homing and survival.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are summarized protocols for key experiments cited in this guide.
Isolation and Culture of Human CD34+ HSPCs
-
Source: Human umbilical cord blood (UCB) or mobilized peripheral blood (mPB).
-
Isolation: Mononuclear cells are isolated by density gradient centrifugation (e.g., using Ficoll-Paque). CD34+ cells are then enriched using immunomagnetic bead selection (e.g., MACS CD34 MicroBead Kit).
-
Culture: Cells are cultured in serum-free medium (e.g., StemSpan SFEM) supplemented with a cytokine cocktail typically including SCF, TPO, and Flt3-L to maintain stemness and promote survival.
Lentiviral Transduction of HSPCs
-
Pre-stimulation: Isolated CD34+ cells are pre-stimulated for 12-24 hours in the cytokine-supplemented medium.
-
Transduction: Cells are seeded onto retronectin-coated plates. The lentiviral vector is added at a specific multiplicity of infection (MOI).
-
Enhancer Treatment:
-
This compound: Added simultaneously with the lentiviral vector for an 8-hour incubation period.
-
Rapamycin/Cyclosporine A: Added during the transduction period.
-
PGE2: Cells are pulsed with PGE2 for 2 hours prior to transduction.
-
-
Post-transduction: After incubation, cells are washed and cultured for an additional 2-3 days before analysis or transplantation.
In Vivo Assessment of Long-Term HSC Function (Mouse Xenotransplantation Model)
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID/gamma chain knockout - NSG) are used as recipients.
-
Conditioning: Mice receive sublethal irradiation to create space in the bone marrow for the human cells to engraft.
-
Transplantation: A defined number of transduced human CD34+ cells are injected intravenously into the conditioned mice.
-
Analysis:
-
Engraftment: Peripheral blood is collected at various time points (e.g., 4, 8, 12, and 16 weeks post-transplant) and analyzed by flow cytometry for the presence of human CD45+ cells.
-
Lineage Differentiation: The proportions of different human hematopoietic lineages (e.g., myeloid, B-lymphoid, T-lymphoid) are assessed within the hCD45+ population.
-
Gene Marking: The percentage of transduced (e.g., GFP+) cells within the human cell populations is quantified.
-
Secondary Transplants: To assess self-renewal, bone marrow from primary recipients is harvested and transplanted into secondary conditioned recipients.
-
Summary and Future Directions
This compound presents a promising, non-toxic approach to significantly enhance lentiviral gene delivery to HSCs. Its mechanism of transiently downregulating IFITM-mediated viral restriction appears to be both effective and safe, with no adverse long-term effects on HSC function observed in preclinical models.[1]
-
Comparison with Alternatives:
-
Compared to Rapamycin and Cyclosporine A , this compound offers a superior safety profile, avoiding the cytostatic effects and potential toxicities associated with these compounds.[1]
-
Unlike PGE2 , which primarily enhances homing and engraftment, this compound directly addresses the barrier of viral entry, a key bottleneck in transduction protocols. The mechanisms are distinct and potentially complementary.
-
-
Future Perspectives:
-
The combination of this compound with compounds acting on different pathways, such as PGE2, could offer synergistic effects, further optimizing HSC gene therapy protocols.
-
Further studies are warranted to confirm the long-term safety and efficacy of this compound in large animal models and eventually in clinical trials.
-
Investigating the precise upstream molecular targets of this compound will provide deeper insights into the regulation of intrinsic immunity in HSCs and may lead to the development of even more potent and specific transduction enhancers.
-
References
- 1. Resveratrol trimer enhances gene delivery to hematopoietic stem cells by reducing antiviral restriction at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sicklecellanemianews.com [sicklecellanemianews.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the mammalian target of rapamycin pathway and rapamycin in lentiviral vector gene transduction of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 as transduction enhancer affects competitive engraftment of human hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Impact of Cyclosporin A on Lentiviral Transduction and Preservation of Human Hematopoietic Stem Cells in Clinically Relevant Ex Vivo Gene Therapy Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic interaction of PGE2 and Wnt signaling regulates developmental specification of stem cells and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 enhances long-term repopulation but does not permanently alter inherent stem cell competitiveness - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Caraphenol A
Personal Protective Equipment (PPE)
A risk assessment is crucial before handling any chemical.[1] For Caraphenol A, the recommended PPE is based on the known hazards of resveratrol, which include causing serious eye irritation.[2][3][4][5] Standard laboratory PPE should be considered the minimum requirement.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Tight-fitting, providing a complete seal around the eyes | Recommended when there is a higher risk of splashes or aerosol generation. | |
| Hand Protection | Disposable Gloves | Nitrile or other chemical-resistant material | Prevents skin contact with the compound. Gloves should be inspected for tears before use. |
| Body Protection | Laboratory Coat | Long-sleeved, preferably with knit cuffs | Protects skin and personal clothing from contamination. |
| Respiratory | Dust Mask (N95) | NIOSH-approved | Recommended when handling the powder form to prevent inhalation of fine particles. |
| Chemical Fume Hood | All handling of solid this compound should be performed in a certified chemical fume hood. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step protocol should be followed.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary PPE and inspect it for any damage.
-
Assemble all required equipment and reagents.
-
-
Handling (to be performed in a certified chemical fume hood):
-
Put on all required PPE: lab coat, safety glasses/goggles, and gloves. If handling the solid form, a dust mask is recommended.
-
Carefully weigh the required amount of this compound. Avoid creating dust.[2][3]
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Perform all experimental procedures within the fume hood.
-
-
Cleanup and Disposal:
-
After the experiment is complete, decontaminate all work surfaces with an appropriate solvent and then wipe down with a detergent solution.
-
Dispose of all contaminated materials, including gloves and any disposable labware, in a clearly labeled hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Collect all unused solid this compound in a designated, sealed container. |
| Contaminated Labware | Labeled, sealed hazardous waste container | This includes pipette tips, weighing boats, and any other disposable items that have come into contact with the compound. |
| Liquid Waste | Labeled, sealed hazardous waste container | Solutions containing this compound should be collected in a designated, sealed container for chemical waste. |
| Contaminated PPE | Labeled, sealed hazardous waste container | Dispose of used gloves, masks, and other contaminated disposable PPE in the designated hazardous waste container. |
All waste must be disposed of in accordance with institutional and local regulations for chemical waste. Ensure that all waste containers are clearly labeled with the contents, including "this compound waste," and the date.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
